Didemnin B
Description
Properties
IUPAC Name |
N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUYMLIVQFXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H89N7O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |
| Record name | DIDEMNIN B | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
77327-05-0 | |
| Record name | Didemnin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Architecture of a Marine Anti-Cancer Agent: A Technical Guide to the Structural Elucidation and Synthesis of Didemnin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has garnered significant attention in the scientific community for its potent anticancer, antiviral, and immunosuppressive properties.[1][2] As the first marine-derived natural product to enter clinical trials for cancer, its complex structure and unique mechanism of action have presented both a formidable challenge and a compelling opportunity for synthetic chemists and drug developers. This technical guide provides an in-depth exploration of the structural elucidation and total synthesis of this compound, offering a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. Detailed experimental methodologies, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of this remarkable molecule.
Structural Elucidation: Unraveling the Molecular Complexity
The definitive structure of this compound was established through a combination of spectroscopic techniques and X-ray crystallography, revealing a complex 23-membered macrocyclic depsipeptide with a linear side chain.
Spectroscopic Analysis: A Glimpse into the Structure
Initial structural insights were obtained through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in identifying the amino acid and other structural components of this compound. Two-dimensional NMR experiments, such as COSY and HMBC, were employed to establish the connectivity between these units.[3] The solution conformation of this compound in chloroform (B151607) has been studied, revealing that many of the structural features observed in the crystalline form are conserved in solution.[3]
Table 1: Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅₇H₈₉N₇O₁₅ | [4] |
| Molecular Weight | 1112.35 g/mol | [5] |
| ¹H NMR (CDCl₃) | Key signals confirm the presence of isostatine, N,O-dimethyltyrosine, and other amino acid residues. | [3] |
| ¹³C NMR (CDCl₃) | Signals assigned to the various carbonyl, alpha-carbon, and side-chain carbons of the constituent residues. | [3] |
| High-Resolution Mass Spectrometry (HRMS) | Confirmed the elemental composition of the molecule. | [6] |
1.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound.[6] Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pattern, providing further confirmation of the sequence of the peptide and depside bonds.
X-ray Crystallography: The Definitive Structure
The absolute configuration of this compound was unequivocally determined by single-crystal X-ray diffraction analysis.[4][7] This pivotal study revealed the presence of a (3S, 4R, 5S)-isostatine residue, correcting an earlier misassignment of a statine (B554654) residue.[4][7]
Experimental Protocol: X-ray Crystallography of this compound [4][7]
-
Crystallization: Crystals of this compound were grown from a chloroform/benzene solution.
-
Data Collection: A crystal was mounted and cooled to 138 K. X-ray diffraction data were collected using Cu Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined to a final R-factor of 0.052 for 7699 reflections.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a | 14.990(3) Å |
| b | 22.574(4) Å |
| c | 41.112(9) Å |
| V | 13911.7 ų |
| Z | 8 |
| Calculated Density | 1.143 g/cm³ |
| Data obtained at 138 K.[4] |
The crystallographic data revealed a compact, globular structure where the linear peptide moiety is folded back towards the macrocycle.[4][7] The 23-membered ring is stabilized by a transannular hydrogen bond.[4]
Total Synthesis: Constructing a Molecular Masterpiece
The complex structure of this compound has made its total synthesis a significant challenge, attracting the attention of several research groups. The most common strategy involves the synthesis of the macrocyclic core, often Didemnin A, followed by the attachment of the linear side chain.
Retrosynthetic Analysis
A convergent synthetic approach is generally favored. The molecule is disconnected into three main fragments: the macrocyclic core, the linear N-methyl-D-leucine-proline-lactyl side chain, and the pyruvyl group for dehydrothis compound.
Synthesis of the Macrocycle (Didemnin A)
The synthesis of the 23-membered depsipeptide ring is the most challenging aspect of the total synthesis. This typically involves the sequential coupling of the constituent amino and hydroxy acids, followed by a macrolactamization or macrolactonization step. Various coupling reagents have been employed for the formation of the amide and ester bonds, including BOP, PyBrOP, HBTU, and HATU.[8]
Experimental Protocol: A General Approach to Macrocyclization
-
Linear Precursor Synthesis: The linear depsipeptide precursor is assembled through sequential peptide couplings and esterifications. Protecting groups are used to mask reactive functionalities.
-
Deprotection: The terminal protecting groups of the linear precursor are removed to reveal the free amine and carboxylic acid or alcohol and carboxylic acid required for cyclization.
-
Macrolactamization/Macrolactonization: The cyclization is performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A suitable coupling reagent is used to facilitate the formation of the macrocycle.
-
Purification: The cyclic product is purified by chromatography.
One successful strategy reported an overall yield of 27% for the synthesis of Didemnin A based on H-(S)-Pro-OBzl.[9]
Synthesis of the Side Chain and Final Coupling
The linear side chain is synthesized separately and then coupled to the free N-methyl group of the D-leucine residue in the macrocycle.
Experimental Protocol: Coupling of the Side Chain to Didemnin A
-
Side Chain Synthesis: The N-(S)-lactyl-(S)-proline dipeptide is synthesized.
-
Coupling Reaction: Didemnin A is reacted with the pre-formed side chain in the presence of a suitable coupling reagent, such as PyBrOP, to afford this compound.
-
Purification: The final product is purified by HPLC.
A reported yield for the coupling of the pyruvyl-proline side chain to Didemnin A to form dehydrothis compound was 62% using PyBrOP.[9]
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation studies on monensin A and B by accurate-mass electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanrep.geomar.de [oceanrep.geomar.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Total Synthesis of Dehydrothis compound. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Immunosuppressive Landscape of Didemnin B: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiproliferative and immunosuppressive properties in a multitude of in vitro studies.[1][2] Its profound impact on fundamental cellular processes, particularly protein synthesis, positions it as a molecule of significant interest for immunosuppressive therapy and drug development. This technical guide provides a comprehensive overview of the in vitro immunosuppressive effects of Didemnin B, detailing its core mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism underpinning the immunosuppressive effects of this compound is the potent inhibition of protein synthesis.[3] This is achieved through its specific interaction with the eukaryotic elongation factor 1-alpha (eEF-1α).[1][4]
This compound binds to the GTP-bound form of eEF-1α, stabilizing the eEF-1α-GTP-aminoacyl-tRNA ternary complex on the ribosome.[5][6] This stabilization prevents the subsequent steps of peptide elongation, effectively halting the translation of mRNA into protein.[3] By disrupting this fundamental cellular process, this compound globally suppresses the synthesis of proteins essential for immune cell activation, proliferation, and effector function. This includes the production of cytokines, cytokine receptors, cell cycle proteins, and other signaling molecules crucial for a robust immune response.
While the primary target is protein synthesis, some studies have also indicated that this compound can inhibit DNA synthesis, although to a lesser extent.
Quantitative Analysis of Immunosuppressive Activity
The potent immunosuppressive activity of this compound has been quantified in various in vitro assays. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound on murine lymphocyte proliferation stimulated by different mitogens and alloantigens.
| Stimulant | Cell Type | Assay | IC50 | Reference |
| Concanavalin A (Con A) | Murine Splenocytes | [3H]-Thymidine Incorporation | 50 pg/mL | [1] |
| Lipopolysaccharide (LPS) | Murine Splenocytes | [3H]-Thymidine Incorporation | < 100 pg/mL | [1] |
| Alloantigen (Mixed Lymphocyte Reaction) | Murine Splenocytes | [3H]-Thymidine Incorporation | < 10 pg/mL | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound's immunosuppressive action and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of immunosuppression.
Caption: General workflow for in vitro immunosuppressive assays.
Detailed Experimental Protocols
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of a radiolabeled nucleotide into newly synthesized DNA.
Materials:
-
Isolated murine splenocytes or human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Mitogen (e.g., Concanavalin A, Lipopolysaccharide) or alloantigen (for Mixed Lymphocyte Reaction)
-
This compound stock solution (in DMSO)
-
[3H]-Thymidine (1 mCi/mL)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a single-cell suspension of lymphocytes and adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of the mitogen or alloantigen solution to the appropriate wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Pulse the cells by adding 1 µCi of [3H]-Thymidine (in 20 µL of medium) to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of inhibition and the IC50 value.
Mixed Lymphocyte Reaction (MLR)
The MLR assesses the proliferative response of T-cells from one individual (responder) to allogeneic cells from another individual (stimulator).
Materials:
-
Responder and stimulator lymphocytes from two different donors
-
Mitomycin C or irradiation source to treat stimulator cells
-
Complete RPMI-1640 medium
-
This compound
-
[3H]-Thymidine
-
96-well round-bottom culture plates
Procedure:
-
Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 2000-3000 rads) to prevent their proliferation.
-
Wash the stimulator cells three times with medium to remove residual Mitomycin C.
-
Adjust the concentration of responder and stimulator cells to 1 x 10^6 cells/mL.
-
In a 96-well plate, add 100 µL of responder cells and 100 µL of stimulator cells to each well.
-
Add this compound at various concentrations.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Pulse with [3H]-Thymidine and harvest as described in the lymphocyte proliferation assay protocol.
Cytokine Production Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IL-2, IFN-γ) secreted by lymphocytes into the culture supernatant.
Materials:
-
Lymphocyte culture supernatants from the proliferation assay
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add lymphocyte culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and determine the cytokine concentration in the samples.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Lymphocytes cultured with or without this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plates
-
Plate reader
Procedure:
-
After the desired incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viable cells compared to the untreated control.
Conclusion
This compound exhibits potent immunosuppressive effects in vitro, primarily through the inhibition of protein synthesis via its interaction with eEF-1α. This leads to a profound suppression of lymphocyte proliferation and function. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the immunosuppressive properties of this compound and for professionals involved in the development of novel immunomodulatory therapies. Further exploration of its precise impact on various immune cell subsets and signaling cascades will continue to refine our understanding of this powerful marine-derived compound.
References
- 1. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | bioRxiv [biorxiv.org]
- 3. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
Preclinical Toxicology of Didemnin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been a subject of extensive research due to its potent antitumor, antiviral, and immunosuppressive properties.[1] As the first marine-derived compound to enter clinical trials as an antineoplastic agent, a thorough understanding of its preclinical toxicology profile is paramount for guiding further drug development and ensuring patient safety.[1] This technical guide provides a comprehensive overview of the preclinical toxicology of Didemnin B, detailing its mechanism of action, acute toxicity, target organ toxicities, and relevant experimental protocols.
Mechanism of Action
This compound exerts its cytotoxic effects through a dual-targeting mechanism, inhibiting both eukaryotic translation elongation factor 1A1 (eEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[2][3] This combinatorial inhibition leads to a cascade of cellular events culminating in apoptosis.
Inhibition of Protein Synthesis: By binding to eEF1A1, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of protein synthesis.[4][5] This disruption of protein synthesis is a key contributor to its cytotoxic effects.[6]
Induction of Apoptosis: The inhibition of protein synthesis leads to the rapid degradation of short-lived anti-apoptotic proteins.[7] Concurrently, the inhibition of PPT1, a lysosomal enzyme, disrupts lysosomal function.[3] The combined effect of protein synthesis inhibition and lysosomal dysfunction triggers the intrinsic apoptotic pathway.[7]
Modulation of mTORC1 Signaling: this compound's inhibition of protein synthesis leads to a rapid decrease in the levels of REDD1, a repressor of the mTORC1 signaling pathway.[8] This results in the paradoxical activation of mTORC1, a key regulator of cell growth and proliferation.[7]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Toxicology Data
Acute Toxicity
The median lethal dose (LD50) of this compound has been determined in several animal models, primarily through intravenous administration, reflecting its intended clinical route.
| Species | Route of Administration | LD50 (µg/kg) | Reference |
| Mouse | Intravenous (IV) | 1530 | [9] |
| Rat | Intravenous (IV) | 860 | [9] |
| Dog | Intravenous (IV) | 418 | [9] |
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| L1210 | Leukemia | ~1 | Not Specified | [1] |
| B16 | Melanoma | 17.5 ng/mL (~15.7 nM) | 2 | [10] |
| B16 (plateau-phase) | Melanoma | 100 ng/mL (~89.9 nM) | 2 | [10] |
| P388 | Leukemia | Not Specified | Not Specified | [1] |
| MCF-7 | Breast Cancer | 12 | Not Specified | [11] |
| Vaco451 | Colon Cancer | ~32 | 96 | [12] |
| HT-29 | Colon Cancer | <10 | 72 | [13] |
| CT-2 | Colon Cancer | <10 | 72 | [13] |
Target Organ Toxicology
Preclinical studies in mice, rats, and dogs have identified several key target organs for this compound-induced toxicity.[1] These findings have been largely consistent with toxicities observed in early clinical trials.[14]
-
Lymphatic System: Lymphoid depletion is a notable effect.
-
Gastrointestinal Tract: Toxicity to the GI tract is commonly observed.
-
Liver: Hepatotoxicity, including elevated liver enzymes, has been reported.[14]
-
Kidney: Renal toxicity is a potential adverse effect.
-
Neuromuscular System: In clinical trials, neuromuscular toxicity was a significant dose-limiting factor.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Figure 2: General workflow for an MTT cytotoxicity assay.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3] Incubate for 1.5 hours at 37°C.[3]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.[3][4]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Figure 3: General workflow for a TUNEL apoptosis assay.
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15][16] These labeled ends can then be visualized using fluorescence microscopy or quantified by flow cytometry.[16][17]
General Procedure (for adherent cells):
-
Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[17]
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.[15]
-
Detection: After incubation, wash the cells to remove unincorporated nucleotides.
-
Analysis: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be prepared for analysis by flow cytometry.[7]
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
Procedure:
-
Animal Selection and Housing: Use a single sex of rodents (usually females) for the study.[2][9] House the animals in appropriate conditions with controlled temperature and humidity.[2]
-
Dose Administration: Administer the test substance orally in a stepwise manner to groups of animals at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[15]
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[16]
-
Endpoint: The classification of the substance's toxicity is based on the number of animals that die at each dose level.[9]
Histopathological Analysis
Histopathology is crucial for identifying target organs of toxicity and characterizing the nature of the cellular damage.
General Procedure:
-
Necropsy and Tissue Collection: At the end of the in-life phase of a toxicology study, perform a complete necropsy on all animals.[18] Collect all protocol-required tissues and organs.[10]
-
Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin to prevent autolysis.[18]
-
Tissue Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut thin sections.
-
Staining: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other appropriate stains.[18]
-
Microscopic Examination: A qualified pathologist should examine the stained slides microscopically to identify and characterize any pathological changes.[18] All gross lesions and tissues from the control and high-dose groups should be examined.[19]
Conclusion
This compound demonstrates potent cytotoxic activity, primarily through the dual inhibition of protein synthesis and lysosomal function, leading to apoptosis. Preclinical toxicology studies have identified the lymphatic system, gastrointestinal tract, liver, and kidneys as primary target organs of toxicity. While promising as an anticancer agent, its clinical development has been hampered by a narrow therapeutic window and significant toxicities, particularly neuromuscular effects, observed in human trials. This guide provides a foundational understanding of the preclinical toxicological profile of this compound, which is essential for any future research or development involving this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. The antiproliferative agent this compound uncompetitively inhibits palmitoyl protein thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Turnover of the mTOR Complex 1 (mTORC1) Repressor REDD1 and Activation of mTORC1 Signaling Following Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies | FDA [fda.gov]
- 11. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. umwelt-online.de [umwelt-online.de]
- 18. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Didemnin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been the subject of extensive research due to its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties. It was the first marine-derived compound to enter clinical trials for cancer therapy. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Didemnin B, with a focus on its molecular mechanisms of action, quantitative activity data, and the methodologies used in its preclinical and clinical evaluation. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Pharmacodynamics
The primary mechanism of action of this compound is the inhibition of protein synthesis, which underpins its potent cytotoxic and antiproliferative effects.[1][2][3][4][5] It also interacts with another key enzyme involved in protein modification.
Inhibition of Protein Synthesis via eEF1A
This compound's best-characterized mechanism of action is its interaction with the eukaryotic elongation factor 1-alpha (eEF1A).[2][6][7][8][9] eEF1A is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation.
This compound binds to a complex of eEF1A, GTP, and the ribosome.[2][9] This binding stabilizes the conformation of eEF1A on the ribosome even after GTP hydrolysis, preventing its release.[8] Consequently, the translocation of the ribosome along the mRNA is stalled, leading to a halt in polypeptide chain elongation and ultimately, inhibition of protein synthesis.[6][8][9]
Inhibition of Palmitoyl (B13399708) Protein Thioesterase 1 (PPT1)
In addition to its effects on protein synthesis, this compound has been identified as an inhibitor of palmitoyl protein thioesterase 1 (PPT1).[10][11] PPT1 is an enzyme responsible for the depalmitoylation of proteins, a post-translational modification that affects protein trafficking, localization, and function. This compound inhibits PPT1 in an uncompetitive manner, meaning it binds preferentially to the enzyme-substrate complex.[10] The inhibition of PPT1 is thought to contribute to the broader cellular effects of this compound, although its direct contribution to cytotoxicity is still under investigation.
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro potency of this compound against various cancer cell lines and its binding affinities for its molecular targets.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| L1210 | Leukemia | 0.001 µg/mL | Not Specified | [3][4] |
| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | Median ID50: 4.2 x 10⁻³ µg/mL | Continuous | [12] |
| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | Median ID50: 46 x 10⁻³ µg/mL | 1 hour | [12] |
| Vaco451 | Colon Cancer | ~32 nM | 96 hours | [13] |
Table 2: Binding Affinities of this compound for its Molecular Targets
| Target | Parameter | Value | Reference |
| Ribosome-eEF1A complex | Kd | 4 µM | [9][14] |
| Palmitoyl Protein Thioesterase 1 (PPT1) | Ki | 92 nM | [2][6] |
Pharmacokinetics
The clinical development of this compound has been hampered by its challenging pharmacokinetic profile and significant toxicity.[15][16] Detailed quantitative pharmacokinetic data in humans remains limited in publicly available literature.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Due to its primary administration via intravenous infusion in clinical trials, data on oral absorption is not available. Preclinical and clinical studies suggest that this compound is rapidly cleared from the plasma.[17] This rapid clearance is hypothesized to be due to sequestration into tissues or rapid metabolism into unidentified metabolites.[17] The major target organs for toxicity, including the liver and kidneys, suggest that these may be key sites of distribution and/or elimination.[3][4]
Clinical Pharmacokinetics
Phase I clinical trials provided some insights into the pharmacokinetics of this compound, although specific parameters like half-life, clearance, and volume of distribution were not detailed in the available abstracts. The studies consistently report that the parent compound is cleared quickly from the bloodstream.[17] The analytical method used in these early trials was a radioimmunoassay, which may have cross-reacted with metabolites, complicating the interpretation of the pharmacokinetic data.[17]
Dosing and Dose-Limiting Toxicities in Clinical Trials
This compound was evaluated in several Phase I and II clinical trials, with dosing regimens varying between studies.
Table 3: Dosing and Toxicities of this compound in Clinical Trials
| Trial Phase | Dosing Regimen | Recommended Phase II Dose | Dose-Limiting Toxicities | Reference |
| Phase I | Single IV infusion every 28 days | 2.67 mg/m² (without antiemetics), 3.47 mg/m² (with antiemetics) | Nausea and vomiting | [17] |
| Phase I | 5-day bolus schedule | 1.6 mg/m²/day | Nausea and vomiting | [7][18] |
| Phase I/II | Single bolus infusion every 28 days | 6.3 mg/m² (with antiemetics) | Neuromuscular toxicity | [4][17] |
| Phase I | Weekly IV injection for 4 weeks in a 6-week cycle | 2.3 mg/m²/week (with prophylactic antiemetics and H1/H2 blockers) | Generalized weakness | [15] |
Experimental Protocols & Methodologies
Detailed experimental protocols are often found in the full text of research articles, which were not fully accessible. However, based on the abstracts and available information, the following outlines the likely methodologies employed.
In Vitro Cytotoxicity Assays (IC50 Determination)
The IC50 values were likely determined using standard cell viability assays such as the MTT or SRB assay. The general workflow for such an assay is as follows:
Caption: General workflow for determining the IC50 of this compound.
Protein Synthesis Inhibition Assay
The inhibition of protein synthesis is typically measured by the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Caption: Workflow for a protein synthesis inhibition assay.
Pharmacokinetic Analysis in Clinical Trials
The pharmacokinetic analysis in the Phase I trials likely involved the following steps:
References
- 1. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full text of "Handbook Of Marine Natural Products" [archive.org]
- 4. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide. | Semantic Scholar [semanticscholar.org]
- 7. Determination of diphenhydramine by HPLC method in biological liquids | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. US9050378B2 - N2S2 chelate-targeting ligand conjugates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. Crystal and molecular structure of this compound, an antiviral and cytotoxic depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oceanrep.geomar.de [oceanrep.geomar.de]
- 17. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Didemnin B
For Researchers, Scientists, and Drug Development Professionals
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has been a subject of intense scientific scrutiny for its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties.[1] Despite its promise, toxicity issues have hampered its clinical development.[2] This has spurred extensive research into its structure-activity relationships (SAR) to design analogs with improved therapeutic indices. This technical guide provides a comprehensive overview of the SAR studies of the didemnin core, focusing on key structural modifications that influence its biological activity. We delve into the detailed experimental protocols for the assays used to evaluate these compounds and visualize the critical molecular interactions and experimental workflows.
Structure-Activity Relationship of the Didemnin Core
The didemnin scaffold consists of a macrocyclic depsipeptide core and a linear side chain. SAR studies have consistently demonstrated that both regions are crucial for its biological activity, with the macrocycle being essential and the side chain offering a site for modifications to modulate potency and selectivity.[1]
The Depsipeptide Macrocycle: The Engine of Activity
The 23-membered macrocyclic core is indispensable for the cytotoxic and antiviral activities of didemnins.[1] Key structural features within the macrocycle that are critical for activity include:
-
Isostatine (Ist) and Hydroxyisovalerylpropionate (Hip) units: These unusual amino acid residues are fundamental to the conformation of the macrocycle and its interaction with the molecular target.
-
N,O-dimethyltyrosine: While some modifications are tolerated, this residue plays a significant role in the molecule's activity. Replacement with N-methylphenylalanine or N-methylleucine can be well-tolerated.[3]
-
Overall Conformation: The rigid, folded conformation of the macrocycle is crucial for its binding affinity to its primary target, the eukaryotic elongation factor 1-alpha (eEF1A).[4]
The Linear Side Chain: Fine-Tuning Potency
The linear side chain, attached to the threonine residue of the macrocycle, offers a greater scope for modification to enhance biological activity and reduce toxicity. Didemnin B, one of the most potent naturally occurring analogs, possesses a (S)-N-(lactoyl)-proline moiety in its side chain.[5]
Key modifications to the side chain and their impact on activity are summarized below:
-
Dehydrothis compound (Aplidin®/Plitidepsin): The replacement of the lactate (B86563) residue with a pyruvate (B1213749) unit leads to dehydrothis compound. This modification has been shown to increase potency against some tumor cell lines and has demonstrated an improved safety profile, leading to its clinical development.[6]
-
Terminal Acyl Group: Modifications to the terminal acyl group of the proline residue can significantly impact activity. For instance, replacement of the lactyl group with mandelyl or 3-(p-hydroxyphenyl)propionyl residues did not significantly affect cytotoxic activity against L1210 leukemia cells. However, the introduction of a lipophilic palmityl residue resulted in a dramatic loss of activity.
-
Proline Moiety: The proline ring itself is a site for potential modification.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxic activity (IC50) of this compound and a selection of its key analogs against various cancer cell lines.
| Compound | Modification from this compound | Cell Line | IC50 (nM) |
| This compound | - | THP-1 | 1.8 |
| Dehydrothis compound (Aplidin®) | Lactyl group replaced with Pyruvyl group | THP-1 | 0.5 |
| N-desmethylthis compound | N-demethylation of the N,O-dimethyltyrosine | THP-1 | 15.2 |
| O-desmethylthis compound | O-demethylation of the N,O-dimethyltyrosine | THP-1 | 3.6 |
| Didemnin A | Lacks the N-(Lactyl)-L-Proline side chain | L1210 | ~20-fold less potent than this compound |
Table 1: Cytotoxicity of this compound and selected analogs against the human acute monocytic leukemia cell line (THP-1) and murine leukemia (L1210).
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of didemnin analogs. The following sections provide an overview of the key experimental protocols cited in didemnin SAR studies.
In Vitro Cytotoxicity Assay (MTT/CCK8 Assay)
This assay is used to assess the dose-dependent cytotoxic effects of didemnin analogs on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assays are colorimetric assays that measure cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or WST-8 in CCK8) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol (adapted from studies on didemnin derivatives):
-
Cell Seeding: Cancer cell lines (e.g., THP-1) are seeded in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with serial dilutions of the didemnin analogs (typically ranging from picomolar to micromolar concentrations). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition: 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK8 solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 4 hours (for MTT) or 1-4 hours (for CCK8) at 37°C.
-
Solubilization (for MTT assay): For the MTT assay, the medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK8 assay.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay measures the ability of didemnin analogs to inhibit protein synthesis in cells.
Principle:
Actively synthesizing proteins incorporate amino acids from the culture medium. By providing a radiolabeled amino acid, such as [³H]-leucine, the rate of protein synthesis can be quantified by measuring the amount of radioactivity incorporated into newly synthesized proteins.
Detailed Protocol:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of didemnin analogs as described in the cytotoxicity assay protocol.
-
Radiolabeling: Following a predetermined incubation period with the compounds, [³H]-leucine (e.g., 1 µCi/well) is added to each well.
-
Incubation with Radiolabel: The cells are incubated for a short period (e.g., 4 hours) to allow for the incorporation of the radiolabeled leucine (B10760876) into newly synthesized proteins.
-
Cell Lysis and Protein Precipitation: The cells are washed with cold PBS and then lysed. The proteins are precipitated by adding a cold solution of trichloroacetic acid (TCA).
-
Washing: The protein precipitate is washed several times with cold TCA to remove any unincorporated [³H]-leucine.
-
Solubilization: The protein pellet is solubilized in a suitable buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: The amount of radioactivity in the solubilized protein fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the radioactivity in treated cells to that in untreated control cells. The IC50 value for protein synthesis inhibition is then determined.
eEF1A Binding Assay
Directly assessing the binding of didemnin analogs to their molecular target, eEF1A, is crucial for understanding their mechanism of action.
Principle:
Various biophysical techniques can be employed to measure the binding affinity of small molecules to proteins. A common method involves a competition assay where the ability of a test compound to displace a known fluorescently or radioactively labeled ligand that binds to eEF1A is measured. Alternatively, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding kinetics and thermodynamics.
Detailed Protocol (Conceptual Outline for a Competition Assay):
-
Reagents: Purified recombinant eEF1A, a fluorescently labeled didemnin analog (probe), and the unlabeled didemnin analogs to be tested.
-
Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of eEF1A and the fluorescent probe are incubated together in a suitable buffer.
-
Competition: Serial dilutions of the unlabeled didemnin analogs are added to the wells containing the eEF1A-probe complex.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Detection: The fluorescence polarization or fluorescence intensity is measured. When the unlabeled analog binds to eEF1A, it displaces the fluorescent probe, leading to a change in the fluorescence signal.
-
Data Analysis: The data is plotted as the change in fluorescence signal versus the concentration of the unlabeled analog. The IC50 value, representing the concentration of the analog that displaces 50% of the fluorescent probe, is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Mandatory Visualizations
This compound SAR Core Concepts
Caption: Key structural elements of this compound influencing its bioactivity.
Experimental Workflow for Didemnin Analog Evaluation
Caption: A typical workflow for the biological evaluation of new didemnin analogs.
This compound Signaling Pathway
Caption: The molecular mechanism of this compound-induced inhibition of protein synthesis.
References
- 1. Item - The effect of this compound on RT-eEF1A interaction in vitro and viral RTCs in cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Didemnin B: In Vitro Cell Culture Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has demonstrated potent anticancer activity in preclinical models, primarily through the inhibition of protein synthesis, induction of apoptosis, and disruption of the cell cycle.[1][2] Despite its promising preclinical results, clinical applications have been limited by significant toxicity.[2] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of Didemnin B.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism. A primary mode of action is the inhibition of protein synthesis by binding to the eukaryotic elongation factor 1A (eEF1A).[1][3] This interaction stabilizes the aminoacyl-tRNA bound to the ribosomal A-site, thereby preventing translocation.[1] Additionally, this compound is a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1), which is involved in the degradation of palmitoylated proteins in lysosomes.[1] The dual inhibition of eEF1A1 and PPT1 is believed to be responsible for the selective and rapid induction of apoptosis in sensitive cancer cell lines.[1] Furthermore, this compound has been shown to activate caspases, key mediators of apoptosis.[4][5] Studies have also indicated that this compound can arrest the cell cycle at the G1/S boundary at low concentrations, while at higher concentrations, it appears to halt cells in their respective phases.[6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 and LC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (nM) | Exposure Time | Reference |
| Vaco451 | Colon Cancer | LC50 | ~32 | 96 hours | [1] |
| B16 | Melanoma | LD50 | 17.5 ng/mL (~18.5 nM) | 2 hours (exponential phase) | [6] |
| B16 | Melanoma | LD50 | 100 ng/mL (~106 nM) | 2 hours (plateau phase) | [6] |
| B16 | Melanoma | LD50 | 8.8 ng/mL (~9.3 nM) | 24 hours (exponential phase) | [6] |
| B16 | Melanoma | LD50 | 59.6 ng/mL (~63 nM) | 24 hours (plateau phase) | [6] |
| MCF-7 | Breast Carcinoma | IC50 (Protein Synthesis) | 12 | Not Specified | [5] |
| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | ID50 | 4.2 x 10⁻³ µg/mL (~4.4 nM) | Continuous | [7] |
| Various | Breast, Ovary, Kidney Carcinoma, Mesothelioma, Sarcoma | ID50 | 46 x 10⁻³ µg/mL (~48.7 nM) | 1 hour | [7] |
Note: Conversion from ng/mL to nM for this compound (molar mass ~942.1 g/mol ) is approximated.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Detergent reagent (e.g., 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line.[11]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) and untreated control cells.
-
Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization of Formazan (B1609692): Add 100 µL of detergent reagent to each well.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.[10] Gentle shaking on an orbital shaker may aid dissolution.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specified time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[13]
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol[14]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Cell Washing: Wash the cells twice with PBS.[14]
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.[14]
-
Incubation for Fixation: Fix the cells on ice for at least 2 hours or store them at -20°C for several weeks.[14][15]
-
Rehydration and Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[14] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]
-
Incubation for Staining: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[13][14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to obtain reproducible and reliable data on the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this potent marine-derived compound. These assays are fundamental for further investigation into the therapeutic potential of this compound and its analogs in cancer drug development.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Synthetic Strategies for Didemnin B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has attracted significant attention in the field of medicinal chemistry due to its potent antitumor, antiviral, and immunosuppressive activities.[1] Its complex structure and promising biological profile have spurred extensive research into the total synthesis of the natural product and the generation of novel derivatives with improved therapeutic indices. This document provides detailed application notes and experimental protocols for the synthesis of key Didemnin B derivatives, summarizes their biological activities, and illustrates the primary signaling pathway affected by these compounds.
Data Presentation: Comparative Biological Activity of this compound Derivatives
The biological activity of this compound and its derivatives is primarily attributed to the inhibition of protein synthesis.[1] The following table summarizes the in vitro cytotoxic activity (IC50) of selected this compound analogs against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Cell Line | IC50 (nM) | Reference |
| This compound | L1210 (Murine Leukemia) | 1.1 | [2] |
| P388 (Murine Leukemia) | - | [2] | |
| B16 (Murine Melanoma) | - | [2] | |
| Dehydrothis compound (Plitidepsin) | L1210 (Murine Leukemia) | < 1 | [3] |
| P388 (Murine Leukemia) | - | [3] | |
| HT-29 (Human Colon Carcinoma) | - | [3] | |
| Northis compound | L1210 (Murine Leukemia) | 1.1 | [2] |
| [Tic⁵]this compound | Protein Biosynthesis Inhibition (in vitro) | Comparable to this compound | [4] |
| Mandelyl-didemnin | L1210 (Murine Leukemia) | 1.1 | [2] |
| 3-(p-hydroxyphenyl)propionyl-didemnin | L1210 (Murine Leukemia) | 1.2 | [2] |
| Palmityl-didemnin | L1210 (Murine Leukemia) | > 1000 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.
Protocol 1: Total Synthesis of Dehydrothis compound (Plitidepsin)
Dehydrothis compound can be synthesized via a convergent approach involving the preparation of two key fragments followed by macrocyclization and side-chain attachment.[5]
A. Synthesis of the Linear Heptadepsipeptide Precursor:
A detailed multi-step synthesis is required to prepare the linear precursor. One strategy involves the synthesis of a Boc-protected macrocycle precursor from a linear hexadepsipeptide.[6]
B. Macrocyclization:
The crucial macrocyclization step can be achieved using various peptide coupling reagents.
-
Materials:
-
Linear heptadepsipeptide precursor with free N- and C-termini
-
(1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the linear heptadepsipeptide precursor in a 1:1 mixture of anhydrous DCM and DMF to a final concentration of 1 mM.
-
Add BOP (1.5 equivalents) and DIEA (3.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude macrocycle by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate/hexanes or methanol/dichloromethane).
-
C. Side Chain Coupling:
The final step involves the coupling of the Pyr-Pro-OH side chain to the deprotected macrocycle.[5]
-
Materials:
-
Protected didemnin A macrocycle
-
Pyr-Pro-OH side chain
-
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)
-
DIEA
-
Anhydrous DCM
-
-
Procedure:
-
Deprotect the macrocycle (e.g., removal of a Boc group using trifluoroacetic acid).
-
Dissolve the deprotected macrocycle and Pyr-Pro-OH (1.2 equivalents) in anhydrous DCM.
-
Add PyBOP (1.3 equivalents) and DIEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, dehydrothis compound, by preparative HPLC.
-
Protocol 2: Synthesis of a Conformationally Constrained this compound Analog
This protocol describes the synthesis of a this compound analog where the isostatine (B12759420) moiety is replaced with a conformationally constrained unit.[7]
A. Synthesis of the Modified Linear Precursor:
This involves the synthesis of a linear peptide containing the desired conformationally constrained amino acid replacement for isostatine. The specific steps will vary depending on the chosen constraining element.
B. Macrolactamization:
-
Materials:
-
Modified linear precursor
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
DIEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the modified linear precursor in anhydrous DMF to a final concentration of 1 mM.
-
Add HATU (1.5 equivalents) and DIEA (3.0 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the macrocycle by column chromatography.
-
C. Final Deprotection and Side Chain Attachment:
Follow a similar procedure as described in Protocol 1, Section C, to deprotect the macrocycle and attach the desired side chain.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound and its derivatives primarily exert their cytotoxic effects by inhibiting protein synthesis.[1] The key molecular target is the eukaryotic elongation factor 1-alpha (eEF1A). This compound binds to the GTP-bound form of eEF1A, stabilizing the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome. This prevents the release of eEF1A-GDP after GTP hydrolysis, thereby stalling the elongation phase of translation.
References
- 1. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total syntheses of conformationally constrained this compound analogues. replacements of N,O-dimethyltyrosine with L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Dehydrothis compound. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Didemnin B in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor activity in a variety of preclinical cancer models. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the eukaryotic elongation factor 1A (eEF1A). More recent studies have revealed a dual mechanism of action, where this compound also inhibits palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal deacidification and ultimately inducing apoptosis in cancer cells. Despite its promising preclinical efficacy, the clinical development of this compound has been hampered by a narrow therapeutic window and significant toxicities, particularly neuromuscular and hepatic side effects. These application notes provide a comprehensive overview of the use of this compound in animal cancer models, including summaries of its efficacy, toxicity, and detailed experimental protocols.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Animal Strain | This compound Dose | Administration Route | Key Findings | Reference(s) |
| P388 Murine Leukemia | Not Specified | 0.06 mg/kg | Not Specified | Increased survival time | |
| L1210 Leukemia | Not Specified | Not Specified | Not Specified | Good antitumor activity | |
| B16 Melanoma | Not Specified | Not Specified | Not Specified | Good antitumor activity | |
| M5076 Sarcoma | Not Specified | Not Specified | Not Specified | Moderate antitumor activity | |
| Yoshida Ascites Tumor | Rat | 0.06 mg/kg | Intraperitoneal | High antitumor activity | |
| Mammary Fat Pad Xenograft | SCID-NOD Mice | 0.11 mg/kg and 1 mg/kg | Intraperitoneal | Dose-dependent activation of mTORC1 in the liver |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Reference(s) |
| L1210 Leukemia | Leukemia | 0.001 µg/mL | |
| L1210 Lymphocytic Leukemia | Leukemia | 1.1 ng/mL | |
| Vaco451 | Colon Cancer | ~32 nM |
Table 3: Summary of this compound Toxicity in Animal Models
| Animal Model | Observed Toxicities | Target Organs | Reference(s) |
| CD2F1 Mice | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |
| Fischer 344 Rats | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |
| Beagle Dogs | Not specified in detail | Lymphatics, Gastrointestinal tract, Liver, Kidney | |
| Mice | Neuromuscular and Hepatic | N/A |
Signaling Pathways
The antitumor activity of this compound stems from its ability to interfere with fundamental cellular processes, primarily protein synthesis and lysosomal function. Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: Dual inhibitory mechanism of this compound on eEF1A1 and PPT1 leading to apoptosis.
Experimental Protocols
Formulation and Administration of this compound in Mice
Objective: To prepare and administer this compound to mice for in vivo studies.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Stock Solution Preparation:
-
Aseptically dissolve the lyophilized this compound powder in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing 5% Cremophor EL and 5% DMSO in 90% D5W. For example, to prepare 10 mL of vehicle, mix 0.5 mL of Cremophor EL, 0.5 mL of DMSO, and 9.0 mL of D5W.
-
-
Final Dosing Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with the prepared vehicle to the final desired concentration (e.g., 0.11 mg/kg or 1 mg/kg). Ensure the final concentration of DMSO is kept low to minimize toxicity.
-
-
Administration:
-
Administer the final dosing solution to mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the individual mouse's body weight (typically 100 µL to 200 µL for a 20-25 g mouse).
-
Caption: Workflow for the preparation and administration of this compound in mice.
Tumor Growth Inhibition Assay in Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., B16 melanoma, human colon cancer cell line)
-
Immunocompromised mice (e.g., SCID-NOD, athymic nude mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Calipers
-
This compound formulation and vehicle control
Protocol:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection every 3 days).
-
-
Data Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive toxicity are observed.
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of this compound.
-
Toxicity Assessment
Objective: To evaluate the systemic toxicity of this compound in animal models.
Materials:
-
Mice or rats
-
This compound formulation and vehicle control
-
Equipment for blood collection (e.g., microtainer tubes)
-
Clinical chemistry and hematology analyzers
-
Formalin and histology supplies
Protocol:
-
Dosing and Observation:
-
Administer this compound or vehicle to animals at various dose levels.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, activity level, and any signs of neuromuscular impairment (e.g., tremors, ataxia).
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at predetermined time points (e.g., at the end of the study).
-
Perform complete blood counts (CBC) to assess hematological toxicity.
-
Analyze serum or plasma for markers of liver function (e.g., ALT, AST, bilirubin) and kidney function (e.g., BUN, creatinine).
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs, with a focus on the liver, kidneys, gastrointestinal tract, and lymphoid tissues, as these are known target organs of this compound toxicity.
-
Fix the tissues in 10% neutral buffered formalin, process, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Conclusion
This compound remains a compound of significant interest due to its potent and unique mechanism of antitumor activity. While its clinical application has been challenging due to toxicity, further research into its derivatives, novel drug delivery systems, and combination therapies may yet unlock its therapeutic potential. The protocols outlined above provide a framework for researchers to conduct preclinical studies to further investigate the efficacy and safety of this compound and related compounds in the context of cancer therapy. Careful consideration of the dose, schedule, and appropriate animal models will be crucial for generating meaningful and translatable data.
Application Note: Didemnin B for Inducing Apoptosis in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum cyanophorum. It has demonstrated potent anti-cancer activity in various preclinical models and was the first marine compound to enter clinical trials as an antineoplastic agent.[1][2] This document provides detailed information and protocols for utilizing Didemnin B to induce apoptosis in leukemia cells, targeting researchers in oncology and drug development. This compound is known to be effective against several leukemia cell lines, including L1210, P388, and the acute promyelocytic leukemia cell line HL-60.[2][3][4][5][6][7] Its mechanism involves the rapid induction of apoptosis, making it a compound of significant interest for therapeutic applications.[3][4][8]
Mechanism of Action this compound induces apoptosis through a dual-target mechanism, inhibiting both the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and the palmitoyl-protein thioesterase 1 (PPT1).[3][8][9]
-
Inhibition of EEF1A1: By binding to EEF1A1, this compound stalls protein synthesis.[1][3][10] This leads to a rapid, proteasome-dependent degradation of short-lived anti-apoptotic proteins, most notably Mcl-1, a key member of the Bcl-2 family.[3] The loss of Mcl-1 is a critical event that lowers the threshold for apoptosis induction.[3]
-
Inhibition of PPT1: The concurrent inhibition of PPT1, a lysosomal enzyme, is thought to contribute to the apoptotic signal, though the precise downstream effects are still under investigation.[3][9]
The combined effect of Mcl-1 depletion and PPT1 inhibition leads to the activation of caspases, key executioners of apoptosis, resulting in rapid and efficient cell death in sensitive leukemia cell lines.[1][3][11] Maximal caspase activation can occur within just two hours of exposure to this compound.[3][8]
Caption: this compound signaling pathway in leukemia cells.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various leukemia cell lines. The data below is compiled from cited literature.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Cell Type | Parameter | Value | Exposure Time | Reference |
| L1210 | Murine Leukemia | IC50 | 0.001 µg/mL | Not Specified | [2] |
| P388 | Murine Leukemia | Active | Not Specified | Not Specified | [5][6] |
| HL-60 | Human Promyelocytic Leukemia | Apoptosis Induction | 1 µM | Not Specified | [3][4] |
| Vaco451 | Human Colorectal Cancer | IC50 | Low nM range | 6 hours | [3][8] |
| Vaco451 | Human Colorectal Cancer | Caspase Activation | 1 µM | 2 hours (maximal) | [3][8] |
Note: Vaco451 is included as a well-characterized sensitive cell line demonstrating rapid apoptosis kinetics applicable to sensitive leukemia lines like HL-60.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on leukemia cells.
Caption: General experimental workflow for assessing this compound.
Protocol 1: Culture and Treatment of Leukemia Suspension Cells
This protocol describes the basic procedure for maintaining leukemia cell lines in suspension culture and treating them with this compound.
Materials:
-
Leukemia cell line (e.g., HL-60, ATCC CCL-240)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile multi-well plates (6, 12, or 96-well)
-
Trypan Blue solution (0.4%)
Equipment:
-
Biosafety cabinet
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture: Maintain leukemia cells in suspension in a humidified incubator. Subculture cells every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.
-
Cell Seeding: On the day of the experiment, determine cell viability and density using Trypan Blue exclusion. Centrifuge the required number of cells, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Plating: Seed the cells into multi-well plates at a predetermined density (e.g., 2x10⁵ cells/mL).
-
This compound Preparation: Prepare serial dilutions of this compound from the stock solution using a complete growth medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) must be included.
-
Treatment: Add the prepared this compound dilutions (or vehicle control) to the appropriate wells. Gently mix the plate.
-
Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 2, 4, 6, 24 hours).
Protocol 2: Assessment of Apoptosis by Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated cells in a 96-well white-walled plate (from Protocol 1)
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Plate-reading luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell suspension.
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. Studies show maximal caspase activation can occur within 2 hours of this compound exposure.[3][8]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from wells with no cells) should be subtracted from all experimental values. Plot the relative luminescence units (RLU) against the this compound concentration.
Protocol 3: Western Blot Analysis for Mcl-1 and Cleaved PARP
This protocol allows for the qualitative and semi-quantitative assessment of key protein level changes associated with this compound-induced apoptosis.
Materials:
-
Treated cells from Protocol 1
-
Cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Equipment:
-
Centrifuge (refrigerated)
-
Sonicator or syringe with a needle
-
SDS-PAGE and Western blotting apparatus
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Harvest treated cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet once with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. This compound has been shown to cause a rapid loss of Mcl-1 protein.[3]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin should be used as a loading control.
References
- 1. Facebook [cancer.gov]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in proliferating but not resting peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic activity of didemnin congeners: nordidemnin and modified chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unspecific activation of caspases during the induction of apoptosis by this compound in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Didemnin B in Viral Replication Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antiviral, antitumor, and immunosuppressive activities.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis through its interaction with the eukaryotic elongation factor 1A (eEF1A).[4][5][6][7] By binding to eEF1A, Didemnin B stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of translation.[4][5][6][7] This disruption of protein synthesis is a critical choke point for viral replication, as viruses rely heavily on the host cell's machinery to produce their own proteins. These application notes provide detailed protocols for utilizing this compound in common viral replication assays.
Data Presentation
The antiviral and cytotoxic activities of this compound have been evaluated against a range of viruses and cell lines. The following tables summarize key quantitative data from published studies.
Antiviral Activity of this compound
| Virus | Virus Type | Assay | Cell Line | Endpoint | Value | Unit |
| Rift Valley Fever Virus | RNA | Plaque Reduction | Vero | ID50 | 0.04 | µg/mL |
| Venezuelan Equine Encephalomyelitis Virus | RNA | Plaque Reduction | Vero | ID50 | 0.08 | µg/mL |
| Yellow Fever Virus | RNA | Plaque Reduction | Vero | ID50 | 0.08 | µg/mL |
| Pichinde Virus | RNA | Plaque Reduction | Vero | ID50 | 0.22 | µg/mL |
| Coxsackievirus A21 | RNA | Titer Reduction | Vero | - | 50 | µg/mL |
| Equine Rhinovirus | RNA | Titer Reduction | Vero | - | 50 | µg/mL |
| Parainfluenza Virus 3 | RNA | Titer Reduction | Vero | - | 50 | µg/mL |
| Herpes Simplex Virus 1 (HSV-1) | DNA | Titer Reduction | Vero | - | 50 | µg/mL |
| Herpes Simplex Virus 2 (HSV-2) | DNA | Titer Reduction | Vero | - | 50 | µg/mL |
ID50 (Median Inhibition Dose): The concentration of this compound that reduces the number of viral plaques by 50%.
Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Exposure Time | Endpoint | Value | Unit |
| L1210 | Murine Leukemia | Not Specified | Not Specified | IC50 | 1.1 | ng/mL |
| B16 | Murine Melanoma | Not Specified | 2 hours | LD50 | 17.5 | ng/mL |
| B16 | Murine Melanoma | Not Specified | 24 hours | LD50 | 8.8 | ng/mL |
| HT-29 | Human Colon Carcinoma | Clonogenic Assay | 3 hours | - | Dose-dependent decrease in survival | - |
| Vaco451 | - | Cell Viability | 6 hours | - | Responsive to low-nM concentrations | - |
| HCT116 | Human Colon Carcinoma | Phosphorylation Assay | Not Specified | EC50 | ~100 | nM |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%. LD50 (Lethal Dose, 50%): The concentration of a substance that is lethal to 50% of the test subjects.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying viral infectivity and evaluating antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.4% agarose).
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 0.01 to 10 µg/mL.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (typically 50-100 PFU per well).
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
In separate tubes, mix equal volumes of the diluted virus with each this compound dilution. Include a virus control (virus + medium) and a cell control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the respective wells and incubate for 1-2 hours at 37°C to allow for viral adsorption, rocking the plates every 15-20 minutes.[8]
-
-
Overlay:
-
Carefully aspirate the inoculum from the wells.
-
Gently add 2 mL of overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Plaque Counting:
-
Fix the cells with a fixing solution for at least 30 minutes.
-
Gently remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the ID50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Quantitative PCR (qPCR) for Viral Load Measurement
This assay measures the amount of viral nucleic acid in a sample, providing a quantitative measure of viral replication.
Materials:
-
Infected and treated cell lysates or culture supernatants.
-
Viral RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).
-
Virus-specific forward and reverse primers.
-
qPCR instrument.
Procedure:
-
Sample Collection: After treating virus-infected cells with various concentrations of this compound for a specific duration, collect the cell culture supernatant or lyse the cells.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted viral RNA using a reverse transcriptase.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR mix, forward and reverse primers, and nuclease-free water.
-
Add the prepared master mix and the extracted DNA or synthesized cDNA to qPCR plates or tubes.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Amplification: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions for your specific primers and target. A typical protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[9][10]
-
Data Analysis:
-
Generate a standard curve using known quantities of viral nucleic acid to determine the absolute copy number in your samples.
-
Analyze the amplification data to determine the viral load in each sample.
-
Calculate the reduction in viral load in this compound-treated samples compared to the untreated virus control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated cell controls. A suggested concentration range for cytotoxicity testing is 0.1 to 1000 ng/mL.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the this compound concentration.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: General workflow for antiviral testing with this compound.
Caption: Logical relationships between experimental outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structure of this compound, an antiviral and cytotoxic depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 5. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-step real-time PCR assay for detection and quantification of RNA HCV to monitor patients under treatment in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Didemnin B Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Didemnin (B1252692) B in murine models. Didemnin B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum with potent antitumor, antiviral, and immunosuppressive properties.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis.[3][4]
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Mice
| Dosage | Administration Route | Dosing Schedule | Mouse Model | Experimental Context | Reference |
| 0.11 mg/kg | Intraperitoneal (i.p.) | Two injections, 96 and 7 hours before harvest | SCID-NOD | Pharmacodynamics (mTORC1 activation) | [1] |
| 1 mg/kg | Intraperitoneal (i.p.) | Two injections, 96 and 7 hours before harvest | SCID-NOD | Pharmacodynamics (mTORC1 activation) | [1] |
| 320 µg/kg (0.32 mg/kg) | Intraperitoneal (i.p.) | Single dose | Not specified | Pharmacokinetics and tissue distribution | [5] |
| 1280 µg/kg (1.28 mg/kg) | Intraperitoneal (i.p.) | Single dose | Not specified | Pharmacokinetics and tissue distribution | [5] |
| 0.05 mg/kg/day | Not specified | Daily for 7 days | Not specified | Immunosuppression (GVHR) | [6] |
| 0.10 mg/kg/day | Not specified | Daily for 7 days | Not specified | Immunosuppression (GVHR) | [6] |
| 0.20 mg/kg/day | Not specified | Daily for 7 days | Not specified | Immunosuppression (GVHR) | [6] |
| 0.3 mg/kg/day | Not specified | Days 1, 2, 4, and 6 | Not specified | Immunosuppression (GVHR) | [6] |
| Not specified | Intraperitoneal (i.p.) | Days 1, 4, and 7 | ob/ob mice | Hepatic lipotoxicity | [7] |
Table 2: Toxicity of this compound in Mice
| Toxicity Metric | Value | Administration Route | Mouse Strain | Reference |
| LD50 | 1.53 mg/kg | Intravenous (i.v.) | Not specified | [8] |
| Target Organs for Toxicity | Lymphatics, gastrointestinal tract, liver, kidney | Not specified | CD2F1 | [2] |
| Skin Irritation | Observed at doses as low as 1.5 µg | Topical | Hairless mice | [9] |
Table 3: Tissue Distribution of Tritiated this compound in Mice (7 days post-i.p. administration)
| Relative Concentration | Tissues |
| High | Liver, gallbladder, lower digestive tract, pancreas, spleen, kidney, adipose tissue, urinary bladder with urine |
| Intermediate | Duodenum, jejunum, lung, iliopsoas, stomach, testes, skin, heart |
| Low | Humerus, femur, quadriceps, triceps, brain |
| Source:[5] |
Experimental Protocols
Protocol 2.1: Preparation of this compound Formulation for Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in mice.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
-
Preparation of the Vehicle:
-
In a sterile vial, prepare the vehicle by mixing 5% Cremophor EL and 5% DMSO in 90% D5W.[1]
-
For example, to prepare 10 mL of vehicle, mix 0.5 mL of Cremophor EL, 0.5 mL of DMSO, and 9.0 mL of D5W.
-
Vortex the vehicle solution thoroughly to ensure it is homogenous.
-
-
Final Formulation:
-
Calculate the required volume of the this compound stock solution to achieve the desired final concentration for injection.
-
Slowly add the calculated volume of the this compound stock solution to the prepared vehicle.
-
Vortex the final formulation gently to ensure uniform distribution of the compound.
-
The final concentration of the formulation should be calculated to deliver the desired dose in a suitable injection volume (typically 100-200 µL for a mouse).
-
Protocol 2.2: Intraperitoneal Administration of this compound in Mice
This protocol outlines the procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound formulation
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.
-
Position the mouse to expose the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Murine Study
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fate of tritiated this compound in mice: excretion and tissue concentrations after an intraperitoneal dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C57H89N7O15 | CID 122651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Didemnins A and B. Effectiveness against cutaneous herpes simplex virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Didemnin B: A Detailed Overview of Analytical Techniques
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has garnered significant interest in the scientific community due to its potent antiviral, immunosuppressive, and anticancer properties. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the three primary analytical techniques employed for the quantification of Didemnin B: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and cost-effective technique for the quantification of this compound, particularly in pharmaceutical formulations and for in vitro studies where high concentrations are expected. The method relies on the chromatographic separation of this compound from other components in the sample, followed by its detection based on the absorbance of ultraviolet light.
Application Note
This protocol describes a reversed-phase HPLC-UV method for the quantification of this compound. The method is suitable for purity assessment and concentration determination in bulk drug substance and simple formulations. The chromophore in the tyrosine residue of this compound allows for sensitive UV detection.
Experimental Protocol
1. Sample Preparation:
-
Bulk Drug Substance/Formulations: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Biological Matrices (e.g., plasma, tissue homogenates): This method may require a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. A general SPE protocol is as follows:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
2. HPLC-UV System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Whatman Partisil 5 ODS, 250 mm x 4.6 mm i.d.[1]
-
Mobile Phase: Methanol/Water/Triethylamine (75/25/0.01), adjusted to pH 7.5 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 275 nm.[1]
-
Injection Volume: 20 µL.
-
Internal Standard: Hexaphenone (1 mg/mL in methanol).[1]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Whatman Partisil 5 ODS, 250 mm x 4.6 mm i.d. | [1] |
| Mobile Phase | CH3OH/H2O/triethylamine, 75/25/0.01 (pH 7.5) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 275 nm | [1] |
| Retention Volume | 19 mL (this compound), 10 mL (Internal Standard) | [1] |
Workflow Diagram
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound in complex biological matrices due to its high sensitivity and selectivity. This technique couples the separation power of liquid chromatography with the mass-based detection of a triple quadrupole mass spectrometer, allowing for the precise measurement of low concentrations of the analyte.
Application Note
This protocol outlines a general approach for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples such as plasma or serum. The method is ideal for pharmacokinetic studies where low detection limits are required. The use of an isotopically labeled internal standard is recommended to correct for matrix effects and variations in sample processing.
Experimental Protocol
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (for lower detection limits): Follow the SPE protocol described in the HPLC-UV section.
2. LC-MS/MS System and Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., Kinetex XB C18) is suitable for reversed-phase separation.
-
Mobile Phase: A gradient elution is typically used.
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a molecule of this size, multiple charged ions (e.g., [M+H]+, [M+2H]2+) may be observed. The most stable and abundant precursor ion is selected, and its fragmentation is optimized to identify a specific product ion for quantification.
-
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of this compound into the same biological matrix as the samples.
-
Process the calibration standards and samples using the same sample preparation procedure.
-
Analyze the extracts by LC-MS/MS.
-
Construct a calibration curve and quantify the samples as described for the HPLC-UV method.
Quantitative Data Summary
While a specific validated LC-MS/MS method for this compound quantification with full parameters was not available in the initial search, the following table outlines the typical parameters that would be established during method development and validation.
| Parameter | Typical Value/Range |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 10000 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 70% |
| Matrix Effect | Monitored and compensated for by internal standard |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Immunoassay
Immunoassays, such as the competitive inhibition enzyme immunoassay (CIEIA), offer a high-throughput and sensitive method for the quantification of this compound in biological fluids. These assays rely on the specific binding of an antibody to the drug.
Application Note
This section describes a competitive inhibition enzyme immunoassay for the determination of this compound in plasma. The assay is highly sensitive and suitable for clinical and preclinical pharmacokinetic studies. The principle involves the competition between unlabeled this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites.
Experimental Protocol
1. Reagent Preparation:
-
Antibody Production: Antibodies are raised against a Didemnin A-protein conjugate. These antibodies show full cross-reactivity with this compound.[2]
-
Coating of Microtiter Plates: Microtiter plate wells are coated with a Didemnin-Bovine Serum Albumin (BSA) conjugate.[2]
-
Enzyme Conjugate: Didemnin A is conjugated to an enzyme (e.g., horseradish peroxidase).
2. Assay Procedure:
-
Add standards, controls, and unknown samples to the coated microtiter plate wells.
-
Add a fixed amount of the anti-Didemnin antibody to each well.
-
Incubate to allow competition between the drug in the sample and the drug coated on the plate for antibody binding.
-
Wash the plate to remove unbound components.
-
Add an enzyme-linked secondary antibody that binds to the primary antibody.
-
Incubate and wash again.
-
Add a chromogenic substrate for the enzyme. The color development is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and read the absorbance using a microplate reader.
3. Calibration and Quantification:
-
A standard curve is generated by plotting the absorbance against the concentration of the this compound standards.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Assay Type | Indirect Competitive Inhibition Enzyme Immunoassay (CIEIA) | [2] |
| Detection Limit | 1-3 ng/mL in plasma | [2] |
| Cross-reactivity | Fully cross-reactive with this compound | [2] |
Workflow Diagram
Caption: Immunoassay workflow for this compound quantification.
References
Didemnin B: A Potent Tool for Elucidating Protein Synthesis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum. It has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antitumor, antiviral, and immunosuppressive properties.[1][2] At the core of these activities lies its function as a powerful inhibitor of protein synthesis.[1] This document provides detailed application notes and experimental protocols for utilizing Didemnin B as a tool to study the mechanisms of protein synthesis inhibition.
This compound exerts its inhibitory effect on protein synthesis by targeting the eukaryotic elongation factor 1-alpha (eEF1A).[3] It stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, thereby preventing the subsequent steps of elongation.[3] This specific mechanism of action makes this compound an invaluable molecular probe for dissecting the intricate process of translation.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various biological systems. The following table summarizes key quantitative data, including IC50 values for its cytotoxic, antiviral, and immunosuppressive activities, as well as its binding affinity.
| Parameter | System/Cell Line | Value | Reference |
| Cytotoxicity (IC50) | Murine L1210 lymphocytic leukemia cells | 1.1 ng/mL | [4] |
| Vaco451 Colon Cancer Cells | ~32 nM (LC50) | [5] | |
| Human Tumor Stem Cells (continuous exposure) | 4.2 x 10⁻³ µg/mL (median ID50) | [6] | |
| Human Tumor Stem Cells (1-hour exposure) | 46 x 10⁻³ µg/mL (median ID50) | [6] | |
| Antiviral Activity | Reduces titers of various viruses in Vero cells | Effective at 50 µg/mL | [4] |
| Immunosuppression (IC50) | Inhibition of lymphocyte protein synthesis (murine) | 190 ng/mL | [7] |
| Concanavalin A-stimulated blastogenesis (murine) | 50 pg/mL | [7] | |
| Lipopolysaccharide-stimulated blastogenesis (murine) | < 100 pg/mL | [7] | |
| Alloantigen-stimulated blastogenesis (murine) | < 10 pg/mL | [7] |
Mechanism of Action: Inhibition of Translation Elongation
This compound specifically targets the elongation phase of protein synthesis. Its mechanism can be summarized in the following steps:
-
Binding to eEF1A: this compound binds to the eukaryotic elongation factor 1A (eEF1A) when it is in its GTP-bound state and associated with an aminoacyl-tRNA.
-
Stabilization of the Ribosome Complex: This binding event locks the eEF1A-GTP-aminoacyl-tRNA complex onto the A-site of the ribosome.
-
Inhibition of GTP Hydrolysis and Translocation: By stabilizing this complex, this compound prevents the hydrolysis of GTP by eEF1A and the subsequent accommodation of the aminoacyl-tRNA into the peptidyl transferase center. This ultimately stalls the ribosome and inhibits the translocation step, where the ribosome would normally move along the mRNA to the next codon.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on protein synthesis.
In Vitro Translation (IVT) Assay
This assay directly measures the effect of this compound on the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors) is used to translate a specific mRNA encoding a reporter enzyme (e.g., luciferase). The activity of the synthesized enzyme is then measured, which is directly proportional to the amount of protein synthesized. The addition of this compound is expected to decrease the reporter signal in a dose-dependent manner.[8][9]
Materials:
-
Commercially available in vitro translation kit (e.g., Rabbit Reticulocyte Lysate or HeLa Cell Lysate based)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well microplate
-
Luminometer
Protocol:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO or the assay buffer. Ensure the final DMSO concentration in all reactions is consistent and low (e.g., <1%) to avoid solvent effects.
-
Set up the IVT Reaction: On ice, prepare a master mix according to the IVT kit manufacturer's instructions. This typically includes the cell-free lysate, reaction buffer, amino acid mixture, and the reporter mRNA.
-
Add this compound: Aliquot the master mix into pre-chilled microplate wells. Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at the temperature and for the duration recommended by the IVT kit manufacturer (typically 30-37°C for 60-90 minutes).
-
Measure Reporter Activity: After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Read Luminescence: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[10][11] This method can be used to pinpoint the exact sites of ribosome stalling induced by this compound.
Principle: Cells are treated with this compound to stall translating ribosomes. The cells are then lysed, and the lysate is treated with RNase to digest any mRNA that is not protected by the ribosomes. The resulting ribosome-protected fragments (RPFs) are isolated, converted to a cDNA library, and sequenced using next-generation sequencing. The sequencing reads are then mapped to the transcriptome to reveal the positions of the stalled ribosomes.[10][11]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient solutions
-
RNA purification kits
-
Library preparation kit for next-generation sequencing
-
High-throughput sequencer
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration and for a specific duration. A control group of untreated cells should be processed in parallel.
-
Cell Lysis: Harvest and lyse the cells in a lysis buffer containing translation inhibitors (e.g., cycloheximide) to freeze the ribosomes on the mRNA.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest unprotected mRNA. The concentration of RNase I and the digestion time should be optimized to yield monosomes.
-
Ribosome Isolation: Isolate the monosomes by ultracentrifugation through a sucrose density gradient.
-
RPF Extraction: Extract the RNA (the RPFs) from the isolated monosome fraction.
-
Size Selection: Purify the RPFs of the correct size (typically 28-30 nucleotides) by polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation: Ligate sequencing adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library.
-
Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Analyze the distribution of ribosome footprints to identify regions of ribosome accumulation in the this compound-treated samples compared to the control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that is cytotoxic to a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.[3][13]
Conclusion
This compound is a highly effective and specific inhibitor of protein synthesis, making it an indispensable tool for researchers studying the mechanisms of translation. The protocols provided in this document offer a framework for investigating the effects of this compound on protein synthesis at the biochemical, cellular, and genome-wide levels. By employing these methods, researchers can gain deeper insights into the intricate regulation of protein synthesis and explore the therapeutic potential of targeting this fundamental cellular process.
References
- 1. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Applications - CAT N°: 34063 [bertin-bioreagent.com]
- 5. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Application of Didemnin B in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin (B1252692) B is a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum cyanophorum. It exhibits potent antitumor, antiviral, and immunosuppressive activities. The primary mechanism of action of Didemnin B is the inhibition of protein synthesis, making it a valuable tool in high-throughput screening (HTS) campaigns for the discovery of novel therapeutics.[1][2][3][4] this compound has been shown to induce apoptosis and prevent eukaryotic elongation factor 2 (eEF-2)-dependent translocation.[5] More recent studies have identified its dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).[6] This document provides detailed application notes and protocols for utilizing this compound in HTS assays.
Mechanism of Action
This compound's primary mode of action is the disruption of protein synthesis.[1][2][7] It binds to the eukaryotic elongation factor 1 alpha (EF-1α), preventing the release of GDP and thereby stalling the elongation phase of translation.[8] This inhibition of protein synthesis is closely correlated with the inhibition of cell growth.[2] Additionally, this compound is a potent inducer of apoptosis through the activation of caspases.[5] Recent findings have also implicated this compound in the activation of mTORC1 signaling.[6]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Reference |
| L1210 | Leukemia | 0.001 | Not Specified | [2] |
| Human Tumor Cells | Various | 0.0042 | Continuous | [9] |
| Human Tumor Cells | Various | 0.046 | 1 hour | [9] |
| THP-1 | Acute Monocytic Leukemia | ~0.000073 (66 nM) | Not Specified | [10] |
Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against both DNA and RNA viruses, including Herpes Simplex Virus type 1.[11]
Experimental Protocols
High-Throughput Screening for Cell Viability
This protocol is designed to identify compounds that modulate the cytotoxic effects of this compound or to use this compound as a positive control for cytotoxicity. Assays like MTT, XTT, or CellTiter-Glo can be adapted for this purpose.[12][13][14][15]
Materials:
-
Cell line of interest (e.g., L1210, THP-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Compound library
-
96-well or 384-well clear or opaque-walled tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Multichannel pipette or automated liquid handler
-
Plate reader (luminometer)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density in complete culture medium.
-
Seed cells into 96-well or 384-well plates.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) or adaptation.
-
-
Compound Treatment:
-
Prepare a dilution series of the compound library and this compound in culture medium.
-
Add the compounds and this compound (as a positive control) to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the negative control wells (100% viability) and the positive control wells (e.g., high concentration of this compound, 0% viability).
-
Plot dose-response curves and calculate IC50 values for hit compounds.
-
HTS Workflow for Cell Viability
Caption: General workflow for a high-throughput cell viability screen.
High-Throughput Screening for Protein Synthesis Inhibition
This protocol utilizes an in vitro translation system to identify compounds that inhibit protein synthesis, with this compound serving as a potent positive control.[16][17][18][19]
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Reporter mRNA (e.g., Luciferase mRNA)
-
Amino acid mixture (minus leucine, if using radiolabeled leucine)
-
[³H]-Leucine (or other appropriate radiolabeled amino acid)
-
This compound (stock solution in DMSO)
-
Compound library
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus leucine), and reporter mRNA.
-
Aliquot the master mix into microplate wells.
-
Add test compounds and this compound (as a positive control) to the wells. Include a vehicle-only control.
-
Initiate the translation reaction by adding [³H]-Leucine and incubating at 30°C for 60-90 minutes.
-
-
Precipitation and Washing:
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 10 minutes to precipitate the newly synthesized proteins.
-
Transfer the precipitates to glass fiber filters using a cell harvester.
-
Wash the filters several times with 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash with ethanol (B145695) and allow the filters to dry completely.
-
-
Measurement:
-
Place the dried filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each compound relative to the vehicle control.
-
Identify hit compounds that show significant inhibition of protein synthesis.
-
Logical Relationship for HTS Protein Synthesis Assay
References
- 1. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound, a depsipeptide from the sea (Journal Article) | ETDEWEB [osti.gov]
- 8. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 11. Didemnin - Wikipedia [en.wikipedia.org]
- 12. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. marinbio.com [marinbio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. journals.asm.org [journals.asm.org]
- 19. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Didemnin B Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didemnin (B1252692) B. The following information is intended to address common challenges related to the solubility of this potent cyclic depsipeptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of Didemnin B?
A1: this compound is a lipophilic molecule with poor aqueous solubility.[1] Its solubility is highly dependent on the solvent system used. It is practically insoluble in water but shows high solubility in several organic solvents.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. Here are several troubleshooting steps:
-
Slow Addition and Vigorous Mixing: Add the concentrated this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Optimize Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit in that specific medium. Try lowering the final desired concentration.
-
Use a Co-solvent System: The presence of a water-miscible organic co-solvent can improve solubility. Ensure your final formulation contains a sufficient, but non-toxic, percentage of the organic solvent (e.g., DMSO). For in vivo studies in mice, a final DMSO concentration of 5-10% is often used.[3][4]
-
Work with Freshly Prepared Solutions: To minimize the risk of precipitation over time, it is recommended to prepare the final aqueous solution of this compound immediately before use.
Q3: Are there established formulation strategies to improve this compound solubility for in vivo administration?
A3: Yes, several strategies can be employed. A commonly used approach for preclinical in vivo studies involves a co-solvent system with a surfactant. A specific formulation that has been used in mice is a mixture of DMSO, Cremophor EL, and 5% Dextrose in water (D5W).[3] Other potential strategies for cyclic peptides include the use of cyclodextrins and liposomal formulations.
Q4: What are the potential issues with using Cremophor EL in my formulation?
A4: While Cremophor EL is an effective solubilizing agent, it is not biologically inert. It has been associated with hypersensitivity reactions and can have its own biological effects. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the Cremophor EL itself.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | < 0.1 | [1][2] |
| Dimethyl Sulfoxide (DMSO) | > 100 | [1][2] |
| Methanol (CH3OH) | > 100 | [1][2] |
| Ethanol (C2H5OH) | > 100 | [1][2] |
| Chloroform (CHCl3) | > 100 | [1][2] |
| Dichloromethane (CH2Cl2) | > 100 | [1][2] |
| Acetonitrile | 1 | [5] |
| 50% Aqueous Ethanol | 6 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Murine Studies using a Cremophor EL/DMSO Co-solvent System
This protocol is adapted from a published study and is suitable for intraperitoneal (IP) injection in mice.[3]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cremophor EL
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (0.22 µm filter needle recommended for final filtration)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile vial, dissolve the required amount of this compound powder in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).
-
Vortex or sonicate until the this compound is completely dissolved. Visually inspect for any particulates.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile vial, prepare the vehicle by mixing equal parts of Cremophor EL and DMSO. For example, to make 1 mL of vehicle, mix 0.5 mL of Cremophor EL and 0.5 mL of DMSO.
-
-
Prepare the Final Formulation:
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing.
-
Calculate the required volume of this drug-vehicle mixture and the D5W to achieve the final desired concentration of this compound and a final vehicle composition of 5% DMSO and 5% Cremophor EL in 90% D5W.
-
Example Calculation for a final concentration of 1 mg/mL:
-
To prepare 1 mL of the final formulation, you will need:
-
50 µL of DMSO (5% of total volume)
-
50 µL of Cremophor EL (5% of total volume)
-
900 µL of D5W (90% of total volume)
-
-
First, dissolve 1 mg of this compound in 50 µL of DMSO.
-
To this, add 50 µL of Cremophor EL and mix thoroughly.
-
Finally, add 900 µL of D5W and vortex until the solution is clear.
-
-
-
Final Preparation for Injection:
-
Draw the final formulation into a sterile syringe, preferably through a 0.22 µm syringe filter, to ensure sterility and remove any potential micro-precipitates.
-
Administer the freshly prepared solution to the animals.
-
Protocol 2: General Method for Preparing Cyclodextrin (B1172386) Inclusion Complexes
This is a general protocol that can be adapted for this compound. The optimal type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio would need to be determined experimentally.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle or magnetic stirrer
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting solid paste, for example, in a desiccator or oven at a controlled temperature.
-
The resulting powder is the this compound-cyclodextrin inclusion complex.
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing a this compound formulation for in vivo studies.
This compound Signaling Pathway
Caption: this compound activates mTORC1 by inhibiting protein synthesis.
References
- 1. This compound | C57H89N7O15 | CID 122651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 77327-05-0 | >98% [smolecule.com]
- 3. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. caymanchem.com [caymanchem.com]
overcoming Didemnin B toxicity in normal cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Didemnin (B1252692) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming its toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Didemnin B, and how does it relate to its toxicity?
This compound exhibits its potent anti-cancer effects through a dual mechanism of action. It primarily inhibits protein synthesis by targeting the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1).[1][2] Additionally, it acts as a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme crucial for the degradation of palmitoylated proteins in lysosomes.[1][3] This dual inhibition leads to the induction of apoptosis in sensitive cancer cells.[1][2] However, the broad inhibition of protein synthesis can also affect normal, healthy cells, contributing significantly to its observed toxicity.[1]
Q2: What are the major dose-limiting toxicities observed with this compound in clinical trials?
Clinical application of this compound has been constrained by substantial toxicities. The most significant dose-limiting toxicities include neuromuscular and hepatic issues.[4] Severe muscle weakness, myopathy, and elevations in creatine (B1669601) phosphokinase and aldolase (B8822740) levels have been reported.[5] Nausea and vomiting are also common and can be dose-limiting.[6]
Q3: Are there less toxic analogs of this compound available?
Yes, semisynthetic derivatives have been developed to improve efficacy and reduce toxicity. The most notable is Dehydrothis compound, also known as Plitidepsin or Aplidin.[4] Plitidepsin has shown a more favorable safety profile in clinical trials, with less severe bone marrow toxicity compared to many standard cytotoxic agents.[7][8] While musculoskeletal adverse events can still occur, they are generally manageable.[9]
Q4: What are the main strategies being explored to mitigate this compound's toxicity?
Several strategies are under investigation to overcome the toxicity of this compound:
-
Development of Analogs: Creating derivatives like Plitidepsin with an improved therapeutic index.[4]
-
Combination Therapies: Using this compound or its analogs in combination with other agents to enhance anti-cancer activity at lower, less toxic concentrations.[4] For instance, L-carnitine has been used to manage muscular toxicity associated with Plitidepsin.[10]
-
Patient Stratification: Identifying genetic biomarkers to predict which patients are most likely to respond to this compound.[1][2] This allows for targeted therapy, potentially at lower doses, minimizing exposure for non-responders.[1]
-
Novel Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles to improve its targeted delivery to cancer cells and reduce systemic exposure.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
-
Possible Cause 1: Concentration too high. this compound is potent, and normal cells can be sensitive to high concentrations.
-
Troubleshooting Tip: Perform a dose-response curve to determine the IC50 for your normal and cancer cell lines. Start with a wide range of concentrations (e.g., from picomolar to micromolar) to identify a therapeutic window where cancer cells are more sensitive than normal cells.
-
-
Possible Cause 2: Non-specific protein synthesis inhibition. The primary mechanism of action of this compound is the inhibition of protein synthesis, which is essential for all cells.
-
Troubleshooting Tip: Consider using a this compound analog with a better therapeutic index, such as Plitidepsin. Alternatively, explore combination therapies that may allow for a lower, less toxic concentration of this compound.
-
Issue 2: Inconsistent results in apoptosis assays.
-
Possible Cause 1: Timing of the assay. The induction of apoptosis by this compound is time-dependent.
-
Troubleshooting Tip: Conduct a time-course experiment to determine the optimal time point for observing maximal caspase activation or other apoptotic markers in your specific cell line. For example, in Vaco451 cells, maximal caspase activation occurs within 2 hours of exposure.[2]
-
-
Possible Cause 2: Cell line resistance. Not all cancer cell lines are equally sensitive to this compound.
-
Troubleshooting Tip: Verify the sensitivity of your cell line to this compound. If it is resistant, consider investigating the expression levels of eEF1A1 and PPT1, the primary targets of this compound. Cell lines with lower expression of these targets may be less sensitive.
-
Issue 3: Difficulty in translating in vitro findings to in vivo models due to toxicity.
-
Possible Cause 1: Systemic toxicity. The maximum tolerated dose (MTD) in vivo may be significantly lower than the effective concentration observed in vitro.
-
Troubleshooting Tip: Consider using a liposomal formulation of this compound to improve its pharmacokinetic profile and reduce systemic toxicity. Additionally, closely monitor animal models for signs of neuromuscular toxicity (e.g., weakness, paralysis) and liver damage (e.g., elevated liver enzymes).
-
-
Possible Cause 2: Vehicle-related toxicity. The vehicle used to dissolve this compound can sometimes cause adverse effects. For instance, Cremophor EL has been associated with hypersensitivity reactions.[6]
-
Troubleshooting Tip: If using a vehicle like Cremophor EL, consider prophylactic treatment with H1 and H2 receptor blocking agents. Always run a vehicle-only control group in your in vivo experiments.
-
Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analog Plitidepsin
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Vaco451 (colon cancer) | Cell Viability | ~32 nM (96h) | [1] |
| This compound | HCT116 (colon cancer) | Protein Synthesis Inhibition | ~7 nM (4h) | [11] |
| Plitidepsin | DLCL and Burkitt lymphoma lines | Cytotoxicity | Nanomolar concentrations | [7] |
| Plitidepsin | Multiple Myeloma cell lines | Cytotoxicity | 1-10 nM | [8] |
Table 2: Dose-Limiting Toxicities of this compound and Plitidepsin in Clinical Trials
| Compound | Dose-Limiting Toxicity | Recommended Phase II Dose | Reference |
| This compound | Neuromuscular toxicity, Nausea, Vomiting | 6.3 mg/m² (single bolus) | [5] |
| This compound | Nausea, Vomiting | 1.6 mg/m²/day (5-day schedule) | [6] |
| Plitidepsin | Musculoskeletal adverse events | 5 mg/m² to 7 mg/m² (with L-carnitine) | [10] |
Experimental Protocols
Protocol 1: Assessing Cell Viability Using a Luminescent Assay
This protocol is based on the use of CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its analog in cell culture medium. Add the diluted compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the results to determine the IC50 value.
Protocol 2: Measuring Apoptosis via Caspase Activity
This protocol utilizes Caspase-Glo® 3/7 Assay (Promega) to measure caspase activity as a marker of apoptosis.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. The incubation time for apoptosis assays is typically shorter (e.g., 2-6 hours).[2]
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as fold-change in caspase activity relative to untreated controls.
Protocol 3: Liposomal Formulation of this compound using Thin-Film Hydration
This protocol provides a general method for encapsulating this compound in liposomes to potentially reduce its systemic toxicity.
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DMPC, DMPG, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[12] Repeat the extrusion process 10-20 times.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Measure the encapsulation efficiency of this compound using a suitable analytical method like HPLC.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on eEF1A1 and PPT1 leading to apoptosis.
Caption: Troubleshooting workflow for addressing high toxicity of this compound in normal cells.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. vliz.be [vliz.be]
- 11. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 12. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Didemnin B Antitumor Activity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the dosage of Didemnin (B1252692) B for antitumor activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Didemnin B's antitumor activity?
A1: this compound exerts its anticancer effects through a multi-faceted approach. Its primary mechanism is the inhibition of protein synthesis.[1] It achieves this by targeting the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), which stabilizes the aminoacyl-tRNA bound to the ribosomal A-site and prevents translocation.[2][3][4] Additionally, this compound induces apoptosis (programmed cell death) through the mitochondrial pathway, which involves the release of cytochrome c and caspase activation.[5][6] This apoptotic effect is linked to its dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and EEF1A1.[2] The compound is also known to disrupt the cell cycle, arresting cancer cells at the G1 and G2 phases.[5]
Q2: What are the known dose-limiting toxicities of this compound in clinical settings?
A2: Despite promising preclinical results, this compound's clinical application has been hampered by significant dose-limiting toxicities.[1] Phase I and II clinical trials have reported neuromuscular toxicity (severe muscle weakness), hepatic toxicity (elevated liver enzymes), and severe nausea and vomiting as primary concerns.[1][7][8][9][10] Other reported side effects include hypersensitivity reactions (sometimes due to the Cremophor EL solvent), mild diarrhea, mucositis, and anorexia.[7][11]
Q3: Are there any less toxic, clinically relevant derivatives of this compound?
A3: Yes, research has led to the development of semisynthetic derivatives with improved efficacy and reduced toxicity.[1] The most notable is Dehydrothis compound, also known as Plitidepsin or Aplidin, which has shown an improved therapeutic profile.[1]
Q4: How does the duration of exposure affect this compound's cytotoxicity?
A4: The duration of exposure significantly impacts the effective concentration. In vitro studies using a human tumor stem cell assay showed that continuous exposure required a much lower concentration to achieve 50% inhibition (ID50) compared to a 1-hour exposure. The median ID50 values were 4.2 x 10⁻³ µg/mL for continuous exposure and 46 x 10⁻³ µg/mL for a 1-hour exposure, suggesting that the drug's effect is time-dependent.[12]
Q5: Is this compound considered a cell-cycle-specific agent?
A5: Based on in vitro studies comparing different exposure schedules, this compound is suggested to be a cell-cycle-non-specific cytotoxic agent.[12] This means it can affect cancer cells at various stages of the cell cycle.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in control vehicle group (e.g., DMSO/Cremophor EL) | The solvent used to dissolve this compound, such as Cremophor EL, can have its own toxicity profile.[7][11] | Run a solvent-only control at the highest concentration used in the experiment to determine its baseline toxicity. If solvent toxicity is high, consider alternative, less toxic solvents if possible or lower the solvent concentration. |
| Inconsistent results between experimental replicates | This compound's action is rapid and can be irreversible after just 2 hours of contact with cells.[13] Minor variations in timing or cell density can lead to significant differences. | Standardize cell seeding density and ensure precise timing for drug addition and removal. Use automated liquid handlers for improved consistency if available. |
| No significant antitumor activity observed at expected concentrations | Cell line resistance; incorrect dosage calculation or drug degradation. | Verify the sensitivity of your specific cell line, as responses can be highly context-specific.[2] Confirm drug concentration with analytical methods. Ensure proper storage of the compound to prevent degradation. Consider testing a broader range of concentrations and exposure times.[2][12] |
| Maximal cell death is observed even at the lowest tested concentration | The selected dose range is too high for the specific cell line being tested. This compound is potent at very low concentrations (nanomolar to picomolar range).[2][14] | Perform a wider dose-response curve, starting from a much lower concentration range (e.g., low nanomolar or even picomolar). |
| Observed effects do not align with protein synthesis inhibition (e.g., no change in total protein levels initially) | This compound also induces apoptosis through PPT1 inhibition and causes cell cycle arrest, which may be the more dominant effects in your specific cell line or timepoint.[2][5] | Measure markers for apoptosis (e.g., caspase activity) and analyze cell cycle distribution (e.g., via flow cytometry) in parallel with protein synthesis assays.[2] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Exposure Time | Source |
| L1210 | Leukemia | IC50 | 0.001 µg/mL | Not Specified | [14] |
| Vaco451 | Colon Cancer | LC50 | ~32 nM | 96 hours | [2] |
| Vaco451 | Colon Cancer | >90% Cell Kill | ≥247 nM | 4 hours | [2] |
| Human Tumor Cells | Various | ID50 (Median) | 4.2 x 10⁻³ µg/mL | Continuous | [12] |
| Human Tumor Cells | Various | ID50 (Median) | 46 x 10⁻³ µg/mL | 1 hour | [12] |
Table 2: Recommended Dosing from Phase I Clinical Trials
| Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity | Prophylactic Treatment | Source |
| Single IV infusion every 28 days | 3.47 mg/m² (with antiemetics) | Nausea & Vomiting | Aggressive antiemetic regimen | [8] |
| Single IV infusion every 28 days | 2.67 mg/m² (without antiemetics) | Nausea & Vomiting | None | [8] |
| Weekly IV injection (x4 in a 6-week cycle) | 2.3 mg/m²/week | Generalized Weakness | Antiemetics, H1 & H2 blockers | [7] |
| 5-day bolus | 1.6 mg/m²/day | Nausea & Vomiting | Not specified | [11] |
| Single bolus infusion every 28 days | 6.3 mg/m² | Neuromuscular Toxicity | Antiemetics | [9] |
Experimental Protocols
Protocol 1: Determining In Vitro Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a generalized procedure for assessing the dose-response effect of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells per well in 100 µL).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to create a range of working concentrations. For example, prepare 2X final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control) to the appropriate wells.
-
Include wells with cells + vehicle control and wells with medium only (no cells) for background measurement.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 4, 24, 48, or 72 hours) at 37°C, 5% CO₂.[2]
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the IC50/LC50 value.
-
Protocol 2: Measuring Apoptosis Induction using a Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This protocol outlines the steps to quantify apoptosis by measuring caspase-3 and -7 activity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. A shorter incubation time (e.g., 2-6 hours) may be optimal for detecting early apoptosis.[2]
-
-
Caspase Activity Measurement (Caspase-Glo® 3/7 Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently tapping the plate or using a low-speed orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading.
-
Express the results as fold-change in caspase activity compared to the vehicle-treated control cells.[2]
-
Visualizations
Caption: this compound's dual inhibitory mechanism of action.
References
- 1. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Didemnin B instability in solution
Welcome to the technical support center for Didemnin (B1252692) B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the stability of Didemnin B in solution during laboratory experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter with this compound instability in a question-and-answer format.
Q1: My this compound solution appears to be losing activity over a short period. What are the recommended storage conditions?
A1: this compound is susceptible to degradation. For optimal stability, stock solutions should be stored under the following conditions:
-
Short-term storage (up to 1 month): Store at -20°C.[1]
-
Long-term storage (up to 6 months): Store at -80°C.[1]
Always ensure your solutions are in sealed containers to prevent evaporation and away from moisture.[1] Repeated freeze-thaw cycles should be avoided, so it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. As a cyclic depsipeptide, this compound contains multiple ester and amide bonds that are susceptible to hydrolysis. Degradation can be influenced by several factors:
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pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of ester and amide linkages within the molecule, leading to the formation of linear degradation products. While specific data on the effect of pH on this compound is limited, it is a common degradation pathway for similar compounds.
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Temperature: Elevated temperatures can accelerate the degradation process. As a bulk chemical, this compound shows approximately 2% decomposition after 4 weeks at 25°C and about 7% decomposition after 4 weeks at 45°C.[2]
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Oxidation: The structure of this compound contains sites that may be susceptible to oxidation, which can be initiated by exposure to air, light, or certain chemicals.
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Photodegradation: Exposure to light, particularly UV light, can provide the energy for photochemical reactions that may lead to degradation. It is advisable to protect this compound solutions from light.
To identify the cause, it is recommended to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, and photolytic stress) and analyze the resulting samples by HPLC-MS to characterize the degradation products.
Q3: What solvent should I use to prepare my this compound stock solution?
A3: this compound is soluble in DMSO.[3] A 6 mg/mL solution in 50% aqueous ethanol (B145695) has been shown to be stable for at least 26 hours at room temperature (25 ± 2 °C).[2] When preparing stock solutions in DMSO, it is crucial to use a high-purity, anhydrous grade, as water content can promote hydrolysis. For long-term storage, DMSO solutions should be stored at -80°C.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its potential degradation products. This allows for the quantification of the remaining active compound and the detection of any impurities that may form over time.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound.
| Condition | Concentration & Solvent | Temperature | Duration | Decomposition | Analytical Method |
| Bulk Chemical | N/A | 25 ± 2 °C | 3 weeks | Stable | HPLC |
| Bulk Chemical | N/A | 25 ± 2 °C | 4 weeks | ~2% | HPLC |
| Bulk Chemical | N/A | 45 °C | 2 weeks | Stable | HPLC |
| Bulk Chemical | N/A | 45 °C | 4 weeks | ~7% | HPLC |
| Solution | 6 mg/mL in 50% aqueous ethanol | 25 ± 2 °C | 26 hours | Stable | HPLC |
| Stock Solution | Not specified | -20°C | 1 month | Recommended Storage | Not specified |
| Stock Solution | Not specified | -80°C | 6 months | Recommended Storage | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol is based on a method reported for the analysis of this compound and can be adapted for stability studies.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: Whatman Partisil 5 ODS, 250 mm x 4.6 mm i.d.[2]
2. Mobile Phase:
-
Methanol (B129727)/Water/Triethylamine (75/25/0.01, v/v/v).[2]
-
Adjust the pH to 7.5 with acetic acid.[2]
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 275 nm.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 3 mg/mL was used in a reported method with an internal standard).[2]
5. Data Analysis:
-
The stability of this compound is assessed by monitoring the decrease in the peak area of the intact drug over time. The formation of degradation products can be observed as new peaks in the chromatogram.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for various time points (e.g., 2, 4, 8, 24 hours).
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with a light source providing both UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze the stressed samples at each time point using the stability-indicating HPLC method described in Protocol 1.
-
Use HPLC-MS to identify the mass of the degradation products and elucidate their structures.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for investigating this compound instability.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodamine B Photodegradation in Aqueous Solutions Containing Nitrogen Doped TiO2 and Carbon Nanotubes Composites [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Index of Didemnin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of Didemnin (B1252692) B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Didemnin B, and how does it relate to its toxicity?
A1: this compound exerts its potent anticancer effects primarily through the dual inhibition of two host proteins: eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) and Palmitoyl-Protein Thioesterase 1 (PPT1).[1] This dual inhibition leads to a rapid and potent induction of apoptosis in cancer cells. However, the inhibition of protein synthesis is not, by itself, sufficient to induce apoptosis and other downstream effects contribute to its cytotoxic activity. While highly effective against tumor cells, this mechanism is not entirely cancer-specific and also affects healthy, proliferating cells, leading to significant systemic toxicity, which is the major hurdle in its clinical application.[1]
Q2: What are the main dose-limiting toxicities observed with this compound in clinical trials?
A2: Clinical trials with this compound have consistently reported significant dose-limiting toxicities. The most prominent of these is severe neuromuscular toxicity, manifesting as muscle weakness, myopathy, and myotonia.[2] Other significant toxicities include severe nausea and vomiting, hepatic toxicity with elevated liver enzymes, and hypersensitivity reactions, which have been partly attributed to the Cremophor EL vehicle used for administration.[3]
Q3: How does Dehydrothis compound (Plitidepsin/Aplidin) differ from this compound, and does it have a better therapeutic index?
A3: Dehydrothis compound, also known as Plitidepsin or Aplidin, is a synthetic analog of this compound. It has been developed to improve upon the therapeutic profile of the parent compound. While it shares a similar mechanism of action, preclinical and clinical studies have shown that Plitidepsin exhibits a better safety profile with reduced toxicity, particularly concerning myelosuppression, compared to this compound.[4][5] This suggests an improved therapeutic index, though it still presents its own set of toxicities.
Q4: What are the key strategies to enhance the therapeutic index of this compound?
A4: The primary strategies focus on either modifying the molecule itself or improving its delivery to the target site. These include:
-
Analog Development: Synthesizing derivatives like Dehydrothis compound to retain antitumor activity while reducing off-target toxicities.
-
Formulation Strategies: Encapsulating this compound in drug delivery systems such as liposomes or nanoparticles. This can alter its pharmacokinetic profile, reduce exposure to healthy tissues, and potentially enhance its accumulation in tumors through the enhanced permeability and retention (EPR) effect.
-
Combination Therapies: Using this compound in combination with other anticancer agents could allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | L1210 | Leukemia | ~1 | [6] |
| This compound | Vaco451 | Colon Cancer | ~32 | |
| This compound | HCC1187 | Breast Cancer | ~10-100 | |
| This compound | NCI-H211 | Lung Cancer | ~10-100 | |
| Dehydrothis compound (Aplidin) | A549 | Lung Cancer | 0.2 | [7] |
| Dehydrothis compound (Aplidin) | HT-29 | Colon Cancer | 0.5 | [7] |
| Dehydrothis compound (Aplidin) | RL | Lymphoma | 1.5 ± 0.5 | |
| Dehydrothis compound (Aplidin) | Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | |
| Dehydrothis compound (Aplidin) | 5T33MMvv | Multiple Myeloma | 3.87 | [4] |
| Dehydrothis compound (Aplidin) | 5T33MMvt | Multiple Myeloma | 7.10 | [4] |
Note: IC50 values are highly dependent on the assay conditions and exposure time. Direct comparison between studies should be made with caution.
Table 2: In Vivo Toxicity of this compound
| Species | Route | LD50 | Observed Toxicities | Reference |
| Mouse | IV | 1.53 mg/kg | Lymphatics, GI tract, liver, kidney damage | |
| Rat | IV | 0.86 mg/kg | Lymphatics, GI tract, liver, kidney damage | |
| Dog | IV | 0.418 mg/kg | Lymphatics, GI tract, liver, kidney damage |
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High variability in IC50 values between replicate experiments.
-
Question: I am performing MTT assays to determine the IC50 of this compound on my cancer cell line, but the results are inconsistent across different experimental runs. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure you are using cells in their logarithmic growth phase and within a consistent, low passage number range. Cellular stress or senescence can alter drug sensitivity.
-
Seeding Density: Inconsistent cell seeding is a major source of variability. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Always visually inspect plates after seeding to confirm even cell distribution.
-
Compound Solubility: this compound is a hydrophobic molecule. Ensure your stock solution in DMSO is fully dissolved. When diluting into aqueous media, vortex thoroughly to avoid precipitation. Consider performing serial dilutions in a co-solvent mixture if precipitation is observed.
-
Incubation Times: Standardize all incubation times, including cell seeding, drug treatment, and MTT reagent incubation.
-
Reagent Quality: Use fresh, high-quality reagents. Ensure the MTT reagent has been properly stored and is protected from light.
-
Issue 2: this compound precipitates out of solution upon dilution in cell culture medium.
-
Question: My this compound stock is dissolved in DMSO, but when I add it to the cell culture medium, a precipitate forms. How can I solve this?
-
Answer & Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Direct Dilution with Vigorous Mixing: Add the DMSO stock directly to the final assay medium while vortexing or vigorously mixing to ensure rapid and uniform dispersion. Avoid slow, dropwise addition.
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Use of a Co-solvent: If direct dilution fails, consider using a pharmaceutically acceptable co-solvent like ethanol (B145695) or a surfactant like Tween 20 in your final medium to improve solubility. However, you must run appropriate vehicle controls to ensure the co-solvent itself is not affecting cell viability.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
In Vivo Experimentation
Issue 3: High mortality or severe adverse effects in mice at doses expected to be therapeutic.
-
Question: I am observing significant weight loss and signs of distress in my mouse xenograft model at this compound doses reported to be effective in the literature. How can I mitigate this?
-
Answer & Troubleshooting Steps:
-
Dose and Schedule Optimization: The maximum tolerated dose (MTD) can vary between mouse strains. It is crucial to perform a dose-range-finding study in your specific mouse strain to determine the MTD. Consider alternative dosing schedules, such as less frequent administration, to reduce cumulative toxicity.
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Vehicle Toxicity: The vehicle used to dissolve this compound can contribute to toxicity. For example, Cremophor EL is known to cause hypersensitivity reactions. Ensure you have a vehicle-only control group to assess the toxicity of the formulation itself. Consider alternative, less toxic vehicles if possible.
-
Supportive Care: Provide supportive care to the animals, such as supplemental hydration with subcutaneous fluids and readily accessible soft food, to help them tolerate the treatment.
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Monitor for Neuromuscular Toxicity: this compound's primary toxicity is neuromuscular. Implement a Functional Observational Battery (FOB) to systematically assess for signs of neurotoxicity (see Experimental Protocols section). Early detection can allow for intervention or humane endpoint determination.
-
Issue 4: Difficulty in preparing a stable formulation for intravenous injection.
-
Question: I am having trouble preparing a stable and injectable formulation of this compound for my in vivo studies. What are my options?
-
Answer & Troubleshooting Steps:
-
Standard Vehicle: A commonly used vehicle for preclinical studies is a mixture of DMSO, Cremophor EL (or a similar surfactant like Kolliphor EL), and an aqueous solution (e.g., saline or 5% dextrose in water). A typical ratio might be 5% DMSO, 5% Cremophor EL, and 90% aqueous solution. The this compound should first be dissolved in DMSO before being slowly added to the Cremophor EL, followed by the aqueous phase with constant mixing.
-
Liposomal Formulation: For a more advanced delivery system that may reduce toxicity, consider a liposomal formulation. This involves encapsulating the hydrophobic this compound within the lipid bilayer of liposomes. See the Experimental Protocols section for a general method.
-
Nanoparticle Formulation: Similar to liposomes, encapsulating this compound in biodegradable polymeric nanoparticles can improve its solubility and alter its biodistribution.
-
Sterile Filtration: Ensure the final formulation is sterile-filtered through a 0.22 µm filter before injection to prevent infection. The viscosity of the formulation may require the use of a syringe filter with a larger surface area.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). c. Dilute the cells in complete medium to the desired concentration (determined by a prior optimization experiment, typically 1,000-100,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control and blank (medium only). e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After incubation, add 100 µL of the solubilization solution to each well. d. Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: In Vivo Toxicity and Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of a this compound formulation.
Materials:
-
This compound formulation (e.g., in DMSO/Cremophor EL/Saline)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line for xenograft
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) at a concentration of 1-10 x 10^6 cells per 100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. c. Monitor the mice regularly for tumor growth.
-
Treatment Phase: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). b. Groups should include: Vehicle control, this compound low dose, and this compound high dose. c. Administer the this compound formulation or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the predetermined schedule (e.g., twice weekly).
-
Monitoring: a. Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). b. Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. c. Clinical Observations: Observe the mice daily for any signs of toxicity, including changes in posture, activity, grooming, and signs of neuromuscular impairment (see Protocol 3).
-
Endpoint and Tissue Collection: a. The study should be terminated when tumors in the control group reach the maximum allowed size, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss, severe neurological signs). b. At the endpoint, euthanize the mice according to IACUC guidelines. c. Collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function tests). d. Harvest tumors and major organs (liver, kidney, spleen, lungs, muscle) for histopathological analysis.
Protocol 3: Monitoring Neuromuscular Toxicity using a Functional Observational Battery (FOB)
Objective: To systematically assess for signs of neuromuscular toxicity in mice treated with this compound.
Procedure: This non-invasive assessment should be performed at baseline and at regular intervals during the treatment period.
-
Home Cage Observation:
-
Observe the animal's posture, gait, and general activity level in its home cage before handling. Note any abnormalities such as ataxia, tremors, or convulsions.
-
-
Handling Observation:
-
Assess the animal's reaction to being handled, noting muscle tone (hypo- or hypertonia) and any unusual vocalizations.
-
-
Open Field Assessment:
-
Place the mouse in a standard open field arena and observe its behavior for 3-5 minutes.
-
Gait and Posture: Score for any abnormalities such as splayed limbs, dragging of limbs, or a hunched posture.
-
Arousal and Activity: Note if the animal is hypo- or hyperactive, and record the number of ambulatory movements.
-
Stereotypies: Record any repetitive, non-purposeful movements like circling or head weaving.
-
-
Sensorimotor and Reflex Tests:
-
Righting Reflex: Place the mouse on its back and record the time it takes to right itself.
-
Grip Strength: Use a grip strength meter to quantitatively assess forelimb and hindlimb strength.
-
Tail Pinch: Gently pinch the tail to assess sensory response.
-
Acoustic Startle: Assess the response to a sudden loud noise.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's dual inhibition of eEF1A1 and PPT1 triggers apoptosis.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Logical Relationship for Enhancing Therapeutic Index
Caption: Strategies and methods for improving the therapeutic index of this compound.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Didemnin B-Induced Side Effects in Animal Models
Welcome to the Technical Support Center for Didemnin B. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage potential side effects during your in vivo experiments.
Mechanism of Action of this compound
This compound is a cyclic depsipeptide that primarily exerts its cytotoxic effects by inhibiting protein synthesis.[1] It targets the eukaryotic elongation factors eEF1A and eEF2, which are crucial for the elongation step of translation.[2] This disruption of protein synthesis ultimately leads to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of Action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, providing potential solutions and detailed protocols.
Immunosuppression
Q1: My animals treated with this compound are showing signs of infection and a drop in white blood cell counts. What should I do?
A1: this compound is a potent immunosuppressive agent.[1][4] The observed signs are likely due to drug-induced neutropenia. Prophylactic measures and supportive care are crucial.
Troubleshooting Guide: Immunosuppression
| Observed Issue | Potential Cause | Recommended Action |
| Increased incidence of infections (e.g., dermatitis, respiratory distress) | This compound-induced immunosuppression | - Implement a prophylactic antibiotic regimen. - Consider administration of Granulocyte-Colony Stimulating Factor (G-CSF). |
| Significant drop in white blood cell (WBC) count in CBC analysis | Myelosuppression | - Monitor WBC counts regularly (e.g., every 3-4 days). - Administer G-CSF to stimulate neutrophil recovery. |
| Weight loss and lethargy | Secondary to infection and immunosuppression | - Provide nutritional support and hydration. - Euthanize animals that show severe signs of distress. |
Experimental Protocol: Management of this compound-Induced Immunosuppression in Mice
This protocol is adapted from general guidelines for managing chemotherapy-induced immunosuppression in rodents.
Materials:
-
Prophylactic Antibiotic (e.g., Enrofloxacin)
-
Granulocyte-Colony Stimulating Factor (G-CSF, e.g., Filgrastim or Pegfilgrastim)
-
Sterile Saline for injection
-
Complete Blood Count (CBC) analysis equipment
Procedure:
-
Prophylactic Antibiotics:
-
Begin antibiotic administration in the drinking water 1-2 days prior to the first dose of this compound and continue for 10-14 days after the last dose.
-
A common regimen is Enrofloxacin at a concentration of 0.16 mg/mL in the drinking water.[2]
-
-
Monitoring:
-
Perform baseline CBC counts before this compound administration.
-
Monitor CBCs, particularly neutrophil counts, every 3-4 days during and after treatment.
-
-
G-CSF Administration (if severe neutropenia occurs):
Caption: Workflow for Managing Immunosuppression.
Gastrointestinal Toxicity
Q2: My animals are experiencing significant weight loss, diarrhea, and reduced food intake after this compound administration. How can I manage this?
A2: Gastrointestinal toxicity is a known side effect of this compound.[1][6] Supportive care to manage symptoms is essential for animal welfare and data integrity.
Troubleshooting Guide: Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Nausea and vomiting (in relevant species like ferrets) | Direct effect of this compound on the chemoreceptor trigger zone | - Administer prophylactic antiemetics. |
| Diarrhea and dehydration | Damage to the gastrointestinal epithelium | - Provide fluid and electrolyte support. - Monitor for signs of dehydration. |
| Anorexia and weight loss | Nausea and general malaise | - Provide highly palatable and easily digestible food. - Monitor body weight daily. |
Experimental Protocol: Management of this compound-Induced Emesis in Ferrets
This protocol is based on studies of chemotherapy-induced emesis in ferrets.
Materials:
-
Sterile saline for injection
Procedure:
-
Antiemetic Administration:
-
Administer a combination of ondansetron (0.5-1 mg/kg, i.p.) and dexamethasone (1-2.5 mg/kg, i.p.) 30-60 minutes before this compound administration.[3][4][7]
-
For delayed-phase emesis, ondansetron can be administered two to three times daily, and dexamethasone once daily for up to 3 days post-treatment.[4][8]
-
-
Monitoring:
-
Observe animals for the number of retching and vomiting episodes for at least 4-6 hours post-treatment for acute emesis, and daily for delayed emesis.
-
Monitor food and water intake, and body weight daily.
-
Quantitative Data: Antiemetic Efficacy in Ferrets (Cisplatin-Induced Emesis)
| Treatment | Dose | Reduction in Vomiting (%) |
| Dexamethasone | 1 mg/kg, t.i.d. | 49 |
| Ondansetron + Dexamethasone | 1 mg/kg each, t.i.d. | 79 |
| Data adapted from studies on cisplatin-induced emesis in ferrets and may serve as a starting point for this compound studies.[3][9] |
Neuromuscular Toxicity
Q3: I have observed muscle weakness and lethargy in my rodents treated with this compound. How can I assess and manage this?
A3: Neuromuscular toxicity has been reported as a dose-limiting side effect of this compound in clinical trials.[10][11] Monitoring neuromuscular function and providing supportive care is important.
Troubleshooting Guide: Neuromuscular Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Muscle weakness, reduced mobility, tremors | Drug-induced myopathy or neuropathy | - Monitor neuromuscular function using grip strength and rotarod tests. - Consider administration of neuroprotective agents like Gabapentin. |
| Abnormal gait or posture | Neuropathic pain or motor deficits | - Assess for signs of pain (e.g., vocalization on handling). - Administer analgesics as needed. |
Experimental Protocol: Assessment and Management of Neuromuscular Toxicity in Rats
This protocol is based on general methods for assessing drug-induced neuropathy.
Materials:
-
Grip strength meter
-
Rotarod apparatus
-
Gabapentin
-
Sterile saline for injection
Procedure:
-
Baseline Assessment:
-
Before starting this compound treatment, establish baseline performance on the grip strength meter and rotarod.
-
-
Monitoring:
-
Perform grip strength and rotarod tests at regular intervals during and after this compound treatment (e.g., twice weekly).
-
A significant decrease in performance may indicate neuromuscular toxicity.
-
-
Management with Gabapentin (for neuropathic pain-like symptoms):
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 3. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. This compound. The first marine compound entering clinical trials as an antineoplastic agent [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of dexamethasone with ondansetron on drug-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An interaction of ondansetron and dexamethasone antagonizing cisplatin‐induced acute and delayed emesis in the ferret | Semantic Scholar [semanticscholar.org]
- 9. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 11. Nephroprotective Effects of N-Acetylcysteine Amide against Contrast-Induced Nephropathy through Upregulating Thioredoxin-1, Inhibiting ASK1/p38MAPK Pathway, and Suppressing Oxidative Stress and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHEMOTHERAPY-EVOKED PAINFUL PERIPHERAL NEUROPATHY: ANALGESIC EFFECTS OF GABAPENTIN AND EFFECTS ON EXPRESSION OF THE ALPHA-2-DELTA TYPE-1 CALCIUM CHANNEL SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Didemnin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Didemnin (B1252692) B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Low Yield of Didemnin B
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields of this compound can arise from several factors throughout the extraction and purification process. Here is a systematic guide to troubleshooting this issue:
-
Extraction Inefficiency:
-
Incomplete Cell Lysis (for bacterial cultures): Ensure complete disruption of Tistrella mobilis cells. Consider optimizing sonication parameters (amplitude, duration, cycles) or using alternative methods like French press or enzymatic lysis.
-
Inadequate Solvent Extraction: this compound is typically extracted using solvents like a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂:CH₃OH) or ethyl acetate (B1210297).[1][2] Ensure a sufficient volume of solvent is used and that the extraction is performed multiple times (e.g., 3x) to maximize the recovery from the biomass. For tunicates, ensure the freeze-dried material is finely ground to increase the surface area for solvent penetration.
-
-
Degradation of this compound:
-
Temperature Instability: this compound shows stability for up to 3 weeks at 25°C, but degradation can occur at higher temperatures.[3] Approximately 7% loss is observed after 4 weeks at 45°C.[3] It is crucial to perform all purification steps at room temperature or below, if possible, and to minimize exposure to high temperatures.
-
pH Instability: While specific data on pH-induced degradation is limited, it is generally advisable to maintain a neutral pH during purification unless specific chromatographic steps require acidic or basic conditions. The use of buffers should be carefully considered.
-
-
Purification Losses:
-
Suboptimal Chromatography Conditions: Improper choice of stationary phase, mobile phase, or gradient elution can lead to poor separation and loss of the target compound. Refer to the detailed experimental protocols below for optimized conditions.
-
Multiple Purification Steps: Each chromatographic step can contribute to product loss. Aim to streamline the purification workflow to the minimum number of steps required to achieve the desired purity. Bioassay-guided fractionation can help in tracking the active compound and minimizing unnecessary steps.[2]
-
Poor Purity of this compound
Question: My purified this compound sample shows significant impurities in the final analysis (e.g., by HPLC or NMR). How can I improve the purity?
Answer: Achieving high purity (≥95%) is critical for biological assays and further development. Here are common reasons for poor purity and their solutions:
-
Co-elution of Structurally Similar Compounds:
-
Didemnin Analogues: Didemnins are a family of related compounds (e.g., Didemnin A, C, X, Y) that may be co-extracted.[4] Optimizing the HPLC gradient and using a high-resolution column are key to separating these analogues.
-
Other Microbial Metabolites: Crude extracts from Tistrella mobilis or tunicates contain a complex mixture of secondary metabolites.[5]
-
-
Ineffective Chromatographic Separation:
-
Column Overloading: Injecting too much crude or partially purified extract onto the column can lead to broad peaks and poor resolution. Determine the loading capacity of your column and inject an appropriate amount.
-
Incorrect Mobile Phase Composition: The polarity and pH of the mobile phase are critical for good separation. For reversed-phase HPLC, a gradient of methanol and water is commonly used.[2] The addition of a small amount of acid (e.g., 0.05% TFA) can improve peak shape.[2]
-
Inappropriate Stationary Phase: A C18 column is commonly used for reversed-phase HPLC purification of this compound.[2] For initial fractionation, normal-phase silica (B1680970) gel can be effective.[5]
-
-
Sample Contamination:
-
Solvent Impurities: Use high-purity HPLC-grade solvents to avoid introducing contaminants.
-
Sample Handling: Ensure all glassware and equipment are scrupulously clean to prevent cross-contamination.
-
This compound Degradation During Purification
Question: I suspect my this compound is degrading during the purification process. What are the signs of degradation and how can I prevent it?
Answer: Degradation can be a significant issue, leading to both low yield and impure final product.
-
Signs of Degradation:
-
Appearance of new, unexpected peaks in the HPLC chromatogram over time.
-
A decrease in the area of the this compound peak in subsequent analyses of the same fraction.
-
Changes in the color of the sample.
-
-
Prevention Strategies:
-
Temperature Control: As mentioned, avoid high temperatures.[3] Store extracts and purified fractions at low temperatures (-20°C for powder, -80°C for solutions in solvent) for long-term storage.[1]
-
Minimize Processing Time: Plan the purification workflow to be as efficient as possible to reduce the time the compound is in solution.
-
Use of Stabilizers: While not commonly reported for this compound purification, if degradation is severe, the addition of antioxidants could be explored, but their compatibility with the purification process must be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the best source for obtaining this compound? A1: this compound was originally isolated from marine tunicates of the genus Trididemnum.[4] However, microbial fermentation of the bacterium Tistrella mobilis is now a promising and more sustainable source.[6][7] Yields from bacterial culture can be optimized and may simplify the purification process.[5]
Q2: What are the key differences in the purification protocol when starting from a tunicate versus a bacterial culture? A2: The initial extraction steps differ significantly. For tunicates, the process typically involves freeze-drying the organism followed by extraction with a solvent mixture like CH₂Cl₂:CH₃OH.[2] For bacterial cultures of Tistrella mobilis, the culture broth is usually extracted with ethyl acetate.[2] Subsequent chromatographic steps are generally similar, involving a combination of normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography.
Q3: What analytical techniques are essential for monitoring the purification of this compound? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for monitoring the presence and purity of this compound throughout the purification process.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final purified compound.[5] Mass spectrometry (MS) is also used for identification and to confirm the molecular weight.[2]
Q4: What are the typical storage conditions for purified this compound? A4: For long-term storage, purified this compound powder should be kept at -20°C.[1] If in a solvent like DMSO, it should be stored at -80°C.[1] As a bulk chemical, it is stable at 25°C for about 3 weeks with minimal decomposition.[3]
Q5: Are there any known safety precautions I should take when handling this compound? A5: this compound is a potent cytotoxic agent.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the pure compound and concentrated solutions should be performed in a well-ventilated area or a fume hood.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Methanol | > 100 |
| Chloroform | > 100 |
| DMSO | 90 (Sonication recommended) |
| Data sourced from PubChem and TargetMol.[1][3] |
Table 2: Stability of this compound
| Condition | Duration | Stability/Decomposition |
| Bulk solid at 25 ± 2 °C | 3 weeks | Stable |
| Bulk solid at 25 ± 2 °C | 4 weeks | ~2% decomposition |
| Bulk solid at 45 °C | 2 weeks | Stable |
| Bulk solid at 45 °C | 4 weeks | ~7% loss |
| 6 mg/mL in 50% aqueous ethanol (B145695) at 25 ± 2 °C | At least 26 hours | Stable |
| Data sourced from PubChem.[3] |
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Whatman Partisil 5 ODS, 250 mm x 4.6 mm i.d. | Phenomenex, Luna C18 (2), 250 x 21.2 mm |
| Mobile Phase | CH₃OH/H₂O/triethylamine, 75/25/0.01 (pH 7.5) | Gradient: 60:40 MeOH:H₂O to 100% MeOH with 0.05% TFA |
| Flow Rate | 1.0 mL/min | 10 mL/min |
| Detection | UV at 275 nm | Not specified |
| Data compiled from PubChem and a study on chlorinated didemnins.[2][3] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Trididemnum solidum (Tunicate)
-
Extraction:
-
Freeze-dry the collected tunicate samples.
-
Extract the dried material three times with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) at room temperature.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Flash Chromatography):
-
Subject the crude extract to C18 flash column chromatography.
-
Elute with a stepwise gradient of water and methanol mixtures.
-
Collect fractions and monitor for the presence of this compound using HPLC.
-
-
Final Purification (Reversed-Phase HPLC):
-
Pool the fractions containing this compound.
-
Further purify using a semi-preparative reversed-phase HPLC system with a C18 column.
-
Employ a gradient elution, for example, from 60:40 methanol:water to 100% methanol, with 0.05% trifluoroacetic acid (TFA) added to the mobile phase.[2]
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Confirm the structure of the purified compound using NMR and MS.
-
Protocol 2: Extraction and Purification of this compound from Tistrella mobilis (Bacterial Culture)
-
Fermentation and Extraction:
-
Culture Tistrella mobilis in a suitable medium (e.g., GYP medium) at 25°C for approximately 72 hours.[2]
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate the solvent to yield the crude extract.
-
-
Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal volume of 9:1 CH₂Cl₂:MeOH and apply it to a silica gel flash column.[5]
-
Elute with a gradient of increasing polarity, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and analyze by HPLC to identify those containing this compound.
-
-
Further Purification (Silica Gel Chromatography):
-
Subject the this compound-containing fractions to a second round of silica gel chromatography using a finer mesh silica gel and a more shallow gradient (e.g., hexanes to 1:9 hexanes/acetone) to achieve higher resolution.[5]
-
-
Final Polishing (Optional - Reversed-Phase HPLC):
-
If further purification is needed to achieve ≥98% purity, a final polishing step using reversed-phase HPLC as described in Protocol 1 can be employed.
-
Confirm the identity and purity of the final product using NMR, MS, and analytical HPLC.
-
Visualizations
Caption: Workflow for this compound purification from tunicates.
Caption: Workflow for this compound purification from bacteria.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. This compound | Antiviral | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C57H89N7O15 | CID 122651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Didemnin - Wikipedia [en.wikipedia.org]
- 5. A Survey of Didemnin Depsipeptide Production in Tistrella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Didemnin B Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of Didemnin (B1252692) B, a potent cyclic depsipeptide with significant therapeutic potential, is a formidable challenge for synthetic chemists. Its complex architecture, featuring multiple chiral centers, a macrocyclic ring, and sensitive functional groups, presents numerous hurdles from precursor synthesis to final purification. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to assist researchers in overcoming common obstacles encountered during the synthesis of this intricate molecule.
Troubleshooting Guide: Addressing Key Challenges in Didemnin B Synthesis
This guide offers solutions to specific problems that may arise during the synthesis of this compound and its analogs.
| Problem | Potential Cause | Recommended Solution |
| Low yield in fragment coupling steps | - Inefficient coupling reagent: The chosen coupling reagent may not be potent enough for sterically hindered amino acids or for forming the ester linkage. - Side reactions: Guanidinylation of the amino group can occur with uronium-based coupling reagents like HATU or HBTU, especially with prolonged reaction times or excess reagent.[1] - Epimerization: Racemization at the activated chiral center can be a significant issue, particularly with prolonged activation times or the use of strong bases. | - Optimize coupling reagent: For difficult couplings, consider using more powerful phosphonium-based reagents like BOP or PyBOP, which have shown success in complex depsipeptide synthesis.[2] HATU is also a highly effective reagent but requires careful control of reaction conditions to avoid side reactions.[1] - Control reaction conditions: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid to minimize side reactions.[3] Use the minimum effective amount of coupling reagent and base.[4] - Minimize epimerization: Employ coupling additives like HOBt or OxymaPure. Use weaker bases like N,N-diisopropylethylamine (DIPEA) in minimal quantities.[4] |
| Difficult macrocyclization | - Unfavorable precursor conformation: The linear precursor may adopt a conformation that is not conducive to intramolecular cyclization, leading to dimerization or oligomerization.[5] - Slow reaction kinetics: The cyclization reaction may be inherently slow, increasing the likelihood of side reactions. | - Strategic ring disconnection: Choose a cyclization site that is not sterically hindered. Cyclization between two residues of opposite stereochemistry can sometimes improve yields.[5] - Employ effective cyclization reagents: The Yamaguchi esterification protocol, using 2,4,6-trichlorobenzoyl chloride, is a powerful method for macrolactonization.[6] For macrolactamization, phosphonium (B103445) salts like BOP can be effective. - High-dilution conditions: Perform the cyclization at very low concentrations (e.g., 0.002 M) to favor intramolecular reaction over intermolecular reactions.[5] |
| Challenges in purification of final product | - Presence of closely related impurities: Diastereomers, epimers, and deletion sequences generated during the synthesis can be difficult to separate from the desired product. - Poor solubility: The final compound may have limited solubility in common chromatography solvents. | - High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is the most effective technique for purifying cyclic depsipeptides.[7][8] A gradient of water/acetonitrile with a small amount of trifluoroacetic acid (TFA) or formic acid is typically used as the mobile phase.[7] - Method development: Start with analytical HPLC to optimize the separation conditions before scaling up to preparative HPLC.[8] - Solubilization: Use minimal amounts of a strong solvent like DMSO to dissolve the sample before injection if solubility is an issue.[7] |
| Poor stereochemical control | - Racemization during amino acid activation and coupling. - Epimerization during subsequent synthetic steps. | - Use of chiral auxiliaries or asymmetric synthesis routes for the preparation of non-standard amino acid precursors like isostatine (B12759420) is crucial. - Careful selection of coupling reagents and conditions as described under "Low yield in fragment coupling steps". |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The most critical steps are the stereocontrolled synthesis of the unique amino acid components (like isostatine), the efficient coupling of the peptide fragments to form the linear precursor, and the high-yielding macrocyclization to form the 23-membered ring.[9]
Q2: Which protecting group strategy is recommended for this compound synthesis?
A2: An orthogonal protecting group strategy is essential.[10] A common approach involves the use of Fmoc for the protection of α-amino groups, which is removed under basic conditions, and acid-labile protecting groups (e.g., Boc, tBu) for the side chains of amino acids. This allows for selective deprotection and manipulation at different stages of the synthesis.
Q3: What are the common side products to watch out for?
A3: Common side products include deletion sequences (peptides missing one or more amino acids), epimers at chiral centers, and cyclic dimers or oligomers formed during the macrocyclization step. Guanidinylated peptides can also be a significant side product when using uronium-based coupling reagents.[1]
Q4: How can I monitor the progress of the coupling and deprotection reactions?
A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the solid support after a coupling reaction. A negative Kaiser test indicates a complete reaction. For deprotection, the disappearance of the Fmoc group can be monitored by UV spectroscopy. HPLC and mass spectrometry of a small cleaved sample can provide a more detailed analysis of the reaction progress.
Quantitative Data Summary
The choice of synthetic strategy can dramatically impact the overall efficiency of this compound synthesis. The following table summarizes the overall yields of two different total synthesis routes for dehydrothis compound, a close analog.
| Synthetic Strategy | Key Features | Overall Yield | Reference |
| Route 1 | Elaboration of a linear heptadepsipeptide followed by macrocyclization. | 4% | [2] |
| Route 2 | Synthesis of a Boc-protected macrocycle from a linear hexadepsipeptide, followed by side-chain attachment. | 27% | [2] |
Experimental Protocols
Key Experiment: Fragment Condensation using BOP Reagent
This protocol describes a general procedure for the coupling of two peptide fragments in the solution phase, a critical step in the convergent synthesis of the this compound linear precursor.
Materials:
-
N-terminally protected peptide fragment (with a free C-terminal carboxylic acid)
-
C-terminally protected peptide fragment (with a free N-terminal amine)
-
BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-terminally protected peptide fragment (1 equivalent) and BOP reagent (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture while stirring.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, dissolve the C-terminally protected peptide fragment (1 equivalent) in anhydrous DMF.
-
Add the solution of the C-terminally protected fragment to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Experiment: Macrocyclization via Yamaguchi Esterification
This protocol outlines a general procedure for the intramolecular cyclization of the linear this compound precursor to form the macrolactone.
Materials:
-
Linear depsipeptide precursor (with a free hydroxyl and a free carboxylic acid)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene (B28343) and THF
Procedure:
-
Dissolve the linear depsipeptide precursor (1 equivalent) in anhydrous toluene under an inert atmosphere.
-
Add triethylamine (2 equivalents) to the solution.
-
Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) in anhydrous toluene to the reaction mixture at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
In a separate flask, prepare a solution of DMAP (5 equivalents) in a large volume of anhydrous toluene.
-
Using a syringe pump, add the activated ester solution dropwise to the DMAP solution over a period of 6-12 hours to maintain high dilution conditions.
-
After the addition is complete, stir the reaction mixture for an additional 12-24 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle by flash column chromatography or preparative HPLC.
Visualizing the Challenges
The following diagrams illustrate the key challenges and workflow in the large-scale synthesis of this compound.
References
- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 2. Total Synthesis of Dehydrothis compound. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Didemnin B Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Didemnin (B1252692) B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Didemnin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily exerts its potent biological effects by inhibiting protein synthesis.[1][2][3] It targets the eukaryotic elongation factor 1A (eEF1A), a crucial GTPase for delivering aminoacyl-tRNA to the ribosome.[4][5][6] By binding to the GTP-bound form of eEF1A, this compound traps it on the ribosome after GTP hydrolysis, which stalls the translocation step of polypeptide elongation.[5][7][8][9]
Q2: What are the major off-target effects and toxicities associated with this compound?
Clinical trials with this compound were terminated due to significant toxicity in patients.[10] The primary dose-limiting toxicities observed include:
-
Neuromuscular toxicity: This was a major dose-limiting side effect, presenting as severe muscle weakness and myopathy.[11][12]
-
Nausea and vomiting: This was a consistent and dose-limiting toxicity.[11][13][14][15]
-
Hypersensitivity reactions: Anaphylactic reactions were common, often occurring after the first dose, and were linked to the Cremophor EL vehicle used for formulation.[13][15]
-
Hepatic toxicity: Mild to moderate elevations in liver enzymes have been reported.[11][14]
-
Generalized weakness: Severe and disabling weakness was also a dose-limiting factor.[13]
Q3: Does this compound have other molecular targets besides eEF1A1?
Yes, research has identified a dual-target mechanism for this compound. In addition to inhibiting the eukaryotic translation elongation factor 1 alpha 1 (eEF1A1), it also acts as a noncompetitive inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[16] The simultaneous suppression of both targets is believed to be responsible for the rapid and selective induction of apoptosis in certain cancer cells.[16]
Q4: Are there any less toxic analogs or alternatives to this compound?
Yes, the development of semisynthetic derivatives has led to compounds with improved efficacy and reduced toxicity.[1] The most notable analog is Dehydrothis compound, also known as Plitidepsin or Aplidin.[1][6] Plitidepsin has shown a better safety profile in clinical trials and is being evaluated for various cancers.[17]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.
-
Possible Cause: The primary mechanism of this compound is the inhibition of protein synthesis, a fundamental process in all cells. Therefore, high concentrations can be broadly cytotoxic.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve with a wide range of this compound concentrations on both your target cancer cell lines and your control cell lines. The goal is to identify a therapeutic window where toxicity is maximized in cancer cells while minimized in control cells.
-
Exposure Time: Reduce the duration of exposure. The action of this compound is rapid and can become irreversible after just a few hours of contact with cells.[2]
-
Positive Control: Use a known broad-spectrum protein synthesis inhibitor, like cycloheximide, to compare the cytotoxic profile. This can help determine if the observed effects are consistent with general translation inhibition.[16]
-
Issue 2: Anaphylactic or severe hypersensitivity reactions are observed in animal models.
-
Possible Cause: These reactions were frequently reported in clinical trials and were often attributed to the Cremophor EL vehicle used to solubilize the hydrophobic this compound.[13][15] The compound itself can also elicit an immune response.
-
Troubleshooting Steps:
-
Prophylactic Pre-treatment: Administer H1 and H2 receptor blocking agents (antihistamines) and corticosteroids prior to this compound injection. This was the recommended approach to manage these reactions in clinical settings.[11][13]
-
Alternative Formulation: If possible, explore alternative drug delivery systems. Encapsulation in liposomes or nanoparticles can alter the pharmacokinetic profile and potentially reduce hypersensitivity by shielding the drug from the immune system.[18][19]
-
Vehicle Control: Always include a vehicle-only control group in your animal studies to distinguish between vehicle-induced toxicity and drug-specific effects.
-
Issue 3: Inconsistent or poor results in vitro.
-
Possible Cause: this compound is a complex cyclic depsipeptide that can be sensitive to handling and storage conditions.
-
Troubleshooting Steps:
-
Proper Storage: Store solid this compound in dry, dark conditions at -20°C for long-term storage.[3]
-
Solubilization: this compound is soluble in DMSO.[3] Prepare stock solutions in high-quality, anhydrous DMSO. For working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.
-
Solution Storage: Store stock solutions at -20°C. For short-term storage of working solutions (days to weeks), 0-4°C is acceptable.[3] Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities (DLT) from Human Clinical Trials
| Administration Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Citation(s) |
| Single IV infusion every 28 days | Nausea and Vomiting | 3.47 mg/m² (with antiemetics) | [11][14] |
| Weekly IV injection (4 weeks in a 6-week cycle) | Generalized Weakness | 2.3 mg/m²/week (with antiemetics & H1/H2 blockers) | [13] |
| 5-day bolus | Nausea and Vomiting | 1.6 mg/m²/day | [15] |
| Single bolus every 28 days (NSCLC patients) | Neuromuscular Toxicity | 6.3 mg/m² (with antiemetics) | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Selective Cytotoxicity
-
Cell Plating: Seed your cancer cell line and a non-cancerous control cell line in separate 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium from a DMSO stock. Also, prepare a 2x vehicle control (medium with the highest equivalent concentration of DMSO).
-
Treatment: Remove the plating medium from the cells and add an equal volume of the 2x this compound dilutions or the 2x vehicle control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the dose-response curves for both cell lines and calculate the IC50 (half-maximal inhibitory concentration) for each. A significant difference in IC50 values indicates a potential therapeutic window.
Protocol 2: Mitigating Hypersensitivity in Murine Models
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Pre-treatment Regimen:
-
60 minutes prior to this compound administration, inject animals intraperitoneally (IP) with an H1 receptor antagonist (e.g., diphenhydramine).
-
30 minutes prior to this compound administration, inject animals IP with a corticosteroid (e.g., dexamethasone).
-
-
This compound Formulation: For animal studies, this compound has been formulated in a vehicle of D5W (5% dextrose in water) containing 5% Cremophor EL and 5% DMSO.[16]
-
Administration: Administer the this compound formulation via the desired route (e.g., intraperitoneal injection).[16][20]
-
Monitoring: Closely monitor the animals for any signs of distress or anaphylactic reaction, particularly within the first hour post-injection. Also, monitor for signs of neuromuscular toxicity (e.g., lethargy, reduced grip strength) over the course of the study.
-
Control Groups: Always include a vehicle-only control group and a group receiving this compound without pre-treatment to validate the efficacy of the mitigation strategy.
Visualizations
Caption: this compound's mechanism of action on protein synthesis.
Caption: Experimental workflow for assessing off-target effects.
Caption: Logical relationship for mitigating this compound toxicity.
References
- 1. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 4. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Didemnin - Wikipedia [en.wikipedia.org]
- 11. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial biosynthesis and maturation of the didemnin anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 19. Formulation Strategies to Overcome Amphotericin B Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Didemnin B Tumor Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing novel delivery systems for Didemnin (B1252692) B.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for developing advanced delivery systems for Didemnin B?
A1: this compound, a cyclic depsipeptide from the marine tunicate Trididemnum solidum, exhibits impressive anti-cancer activity in preclinical models.[1] However, its clinical application is severely limited by a significant toxicity profile and a narrow therapeutic index.[2] Clinical trials have documented dose-limiting toxicities, including severe nausea and vomiting, neuromuscular effects (generalized weakness), and hepatic toxicity.[2][3][4][5] Furthermore, some formulations required solvents like Cremophor EL, which caused hypersensitivity reactions.[3][6] Advanced drug delivery systems, such as nanoparticles or liposomes, aim to improve the therapeutic index by increasing drug concentration at the tumor site while reducing systemic exposure and associated side effects.[2]
Q2: What is the molecular mechanism of action for this compound's cytotoxicity?
A2: this compound's primary anticancer effect is the inhibition of protein synthesis.[7][8] It achieves this by binding to the eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), which stabilizes the aminoacyl-tRNA bound to the ribosomal A-site and prevents translocation.[1][9] A second target, palmitoyl-protein thioesterase 1 (PPT1), has also been identified.[1] The dual inhibition of EEF1A1 and PPT1 is believed to induce rapid and widespread apoptosis in sensitive cancer cells.[1]
Q3: Why does this compound exhibit high systemic toxicity?
A3: The high systemic toxicity is largely due to its potent and non-specific mechanism of action. As an inhibitor of protein synthesis, this compound can affect all dividing cells, not just cancerous ones.[8] Toxicology studies in animal models revealed the lymphatics, gastrointestinal tract, liver, and kidneys to be major target organs for toxicity.[7] The challenge for researchers is to restrict this potent cytotoxic effect to tumor tissues.
Q4: What are the main formulation challenges for this compound?
A4: The primary formulation challenges include poor aqueous solubility and the need to avoid toxic excipients. Early clinical trials used vehicles like Cremophor EL, which is known to cause hypersensitivity reactions.[3][6] A simple formulation for animal studies consists of DMSO, cremophor, and a dextrose solution (D5W), highlighting the need for solubilizing agents.[1] Developing a biocompatible formulation that can effectively solubilize this compound and be suitable for systemic administration is a key hurdle.
Troubleshooting Guides
Problem: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
-
Possible Cause 1: Poor affinity between this compound and the nanoparticle core material.
-
Solution: this compound is a hydrophobic cyclic depsipeptide. Ensure the polymer or lipid used for the nanoparticle core is sufficiently hydrophobic to interact with and retain the drug. Consider using polymers like PLGA (poly(lactic-co-glycolic acid)), PCL (polycaprolactone), or lipid-based systems. Strategies to increase drug loading in nanoparticles are an active area of research.[10][11]
-
-
Possible Cause 2: Suboptimal formulation process.
-
Solution: Methodically optimize the parameters of your chosen nanoparticle synthesis method (e.g., nanoprecipitation, emulsification). Key parameters to adjust include the drug-to-polymer ratio, the type of organic solvent, the rate of addition of the organic phase to the aqueous phase, and the stirring speed.
-
-
Possible Cause 3: Drug precipitation during nanoparticle formation.
-
Solution: Ensure that both the drug and the polymer are fully dissolved in the organic solvent before mixing with the aqueous phase. If precipitation occurs, try a different organic solvent in which both components have high solubility. The drug-loading mechanism, whether through physical adsorption or covalent bonding, significantly impacts efficiency.[12]
-
Problem: High Initial Burst Release of this compound from the Delivery System
-
Possible Cause 1: Large amount of drug adsorbed to the nanoparticle surface.
-
Solution: Surface-adsorbed drugs are not effectively encapsulated and will be released immediately upon dilution in release media. Optimize your washing steps after nanoparticle synthesis to remove this loosely bound drug. This typically involves multiple centrifugation and resuspension cycles.[13]
-
-
Possible Cause 2: High drug loading leading to drug crystallization.
-
Solution: Excessively high drug loading can sometimes lead to the formation of unstable drug crystals within the polymer matrix, which dissolve rapidly. Try reducing the initial drug-to-polymer ratio. Characterize your formulation using Differential Scanning Calorimetry (DSC) to check for drug crystallinity within the nanoparticles.
-
-
Possible Cause 3: Porous or unstable nanoparticle matrix.
-
Solution: The choice of polymer and the solvent evaporation rate can affect the density of the final nanoparticle matrix. A slower evaporation rate can lead to a denser, less porous particle, which may slow down the initial burst release.
-
Problem: Significant In Vivo Toxicity Persists Despite Nanoparticle Formulation
-
Possible Cause 1: Premature drug release in circulation.
-
Solution: Your nanoparticle system may not be stable enough in the bloodstream, leading to systemic drug release before reaching the tumor. Evaluate the in vitro release profile in plasma-containing media. To improve stability and circulation time, consider surface modification with polyethylene (B3416737) glycol (PEGylation).
-
-
Possible Cause 2: Nanoparticle uptake by non-target organs.
-
Solution: Unmodified nanoparticles are often rapidly cleared by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.[7] This can cause organ-specific toxicity. PEGylation can help reduce RES uptake. For more specific delivery, consider conjugating tumor-targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.
-
-
Possible Cause 3: Inherent toxicity of the carrier material.
-
Solution: Ensure that your "empty" nanoparticles (without this compound) are non-toxic at the intended dose. Always conduct toxicity studies with the vehicle alone as a control. Use biocompatible and biodegradable materials that have a history of safe use, such as those approved by regulatory agencies.
-
Quantitative Data Summary
Table 1: this compound Dose-Limiting Toxicities (DLT) from Phase I Clinical Trials
| Schedule | DLT | Recommended Phase II Dose | Vehicle | Citation |
| Weekly IV injection | Nausea/Vomiting, Generalized Weakness | 2.3 mg/m²/week | Cremophor EL | [3] |
| 5-day bolus | Nausea/Vomiting | 1.6 mg/m²/day | Cremophor EL | [6] |
| Single IV infusion | Nausea/Vomiting | 3.47 mg/m² (with antiemetics) | Saline | [5] |
Table 2: Example In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 / Effective Concentration | Citation |
| L1210 Leukemia | Growth Inhibition | 0.001 µg/mL | [7] |
| Murine Splenic Cells | Alloantigen-driven blastogenesis | >90% inhibition at 10 pg/mL | [14] |
| Human Tumor Cells | Tumor-colony forming unit survival | Median ID50: 4.2 x 10⁻³ µg/mL | [15] |
Table 3: Hypothetical Comparison of this compound Nanoparticle Formulations (Illustrative)
This table is a template for researchers to compare their own formulations. Values are for illustrative purposes only.
| Formulation ID | Carrier Material | Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) |
| DB-PLGA-01 | PLGA | 155 | 0.12 | 2.5 | 65 |
| DB-PLGA-02 | PLGA-PEG | 165 | 0.15 | 2.2 | 61 |
| DB-LIP-01 | DSPC/Cholesterol | 120 | 0.09 | 1.8 | 55 |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile). Ensure complete dissolution using a vortex mixer.
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a surfactant, such as 1% (w/v) polyvinyl alcohol (PVA) or Poloxamer 188.
-
Nanoprecipitation: Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the aqueous phase while stirring vigorously (e.g., 600 RPM) with a magnetic stirrer.
-
Solvent Evaporation: Leave the resulting nano-suspension stirring overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the nanoparticles.[13]
-
Washing: Discard the supernatant. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or lyoprotectant solution (e.g., 5% trehalose) for storage or immediate use.
Protocol 2: Quantification of this compound Loading Content (Indirect Method)
-
Collect Supernatants: During the purification steps in Protocol 1, carefully collect all supernatants from the centrifugation steps.
-
Measure Unencapsulated Drug: Combine the supernatants and measure the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of free this compound must be prepared in the same vehicle (e.g., water/surfactant mixture) to ensure accuracy.[13]
-
Calculate Drug Loading and Encapsulation Efficiency:
-
Total Drug Added: The initial mass of this compound used (e.g., 5 mg).
-
Unencapsulated Drug: The mass of this compound measured in the combined supernatants.
-
Encapsulated Drug: Total Drug Added - Unencapsulated Drug.
-
Mass of Nanoparticles: This can be determined by lyophilizing the final purified nanoparticle suspension to get the dry weight.
-
Drug Loading (%) = (Mass of Encapsulated Drug / Mass of Nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of Encapsulated Drug / Total Drug Added) x 100
-
Visualizations
Caption: Dual inhibitory mechanism of action of this compound leading to apoptosis.
Caption: General workflow for developing a this compound drug delivery system (DDS).
Caption: Troubleshooting flowchart for low encapsulation efficiency.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of this compound in previously treated small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Effects of Didemnin B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Didemnin (B1252692) B in xenograft models, supported by available experimental data. It details the methodologies for key experiments and visualizes the compound's mechanism of action and experimental workflows.
Didemnin B, a cyclic depsipeptide isolated from the marine tunicate Trididemnum solidum, has demonstrated potent antitumor activity in various preclinical models.[1] Its clinical development, however, has been hampered by a narrow therapeutic window and significant toxicity. This guide aims to summarize the preclinical evidence of this compound's efficacy in xenograft models and compare it with other established chemotherapeutic agents.
Comparative Efficacy of this compound in Xenograft Models
This compound has shown significant antitumor activity against several murine tumor models in vivo. The following tables summarize the available data, comparing its effects with other agents where possible. Due to the age of some of the initial research, direct head-to-head quantitative comparisons in xenograft models are limited in the publicly available literature.
Table 1: Antitumor Activity of this compound in Hematological Malignancy Xenografts
| Tumor Model | Cell Line | Animal Model | This compound Efficacy | Comparator Agent | Comparator Efficacy |
| Leukemia | L1210 | Mice | Potent in vivo activity reported.[1] In vitro, 0.001 µg/mL inhibits cell growth by 50%.[1] | Not specified in direct xenograft comparison | --- |
| Leukemia | P388 | Mice | Moderate in vivo activity reported.[1] | Not specified in direct xenograft comparison | --- |
| Ascites Tumor | Yoshida | Rats | High antitumor activity at 0.06 mg/kg (highest non-toxic dose).[2][3] | Cisplatin | Showed antitumor activity, but this compound was noted for its high activity.[2] |
Table 2: Antitumor Activity of this compound in Solid Tumor Xenografts
| Tumor Model | Cell Line | Animal Model | This compound Efficacy | Comparator Agent | Comparator Efficacy |
| Melanoma | B16 | Mice | Good antitumor activity reported.[1] | Not specified in direct xenograft comparison | --- |
| Sarcoma | M5076 | Mice | Moderate activity reported.[1] | Not specified in direct xenograft comparison | --- |
Experimental Protocols
Detailed below are representative protocols for evaluating the antitumor effects of this compound in xenograft models, based on common practices in the field.
L1210 Leukemia Xenograft Model
-
Cell Line: Murine L1210 leukemia cells.
-
Animal Model: DBA/2 or BALB/c mice, 6-8 weeks old.
-
Tumor Implantation: Intraperitoneal (i.p.) injection of 1 x 10⁵ L1210 cells per mouse.
-
Treatment Protocol:
-
This compound is dissolved in a vehicle such as 5% DMSO and 5% Cremophor EL in saline.
-
Treatment is initiated 24 hours after tumor cell inoculation.
-
This compound is administered i.p. daily for 5-9 days at doses ranging from 0.05 to 0.3 mg/kg.
-
A control group receives the vehicle only.
-
Comparator groups (e.g., L-asparaginase) are treated according to established protocols.
-
-
Endpoint Analysis:
-
The primary endpoint is the increase in mean survival time (MST) of treated mice compared to the control group.
-
Tumor burden can be assessed by monitoring body weight and ascitic fluid volume.
-
B16 Melanoma Xenograft Model
-
Cell Line: Murine B16-F10 melanoma cells.
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneous (s.c.) injection of 2 x 10⁵ to 1 x 10⁶ B16-F10 cells in the flank of each mouse.
-
Treatment Protocol:
-
Treatment begins when tumors reach a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered intravenously (i.v.) or i.p. at appropriate doses, for a specified duration.
-
A control group receives the vehicle only.
-
Comparator groups (e.g., dacarbazine) are treated according to established protocols.
-
-
Endpoint Analysis:
-
Tumor volume is measured every 2-3 days using calipers (Volume = (length x width²)/2).
-
The primary endpoint is tumor growth inhibition (TGI).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects through a multi-faceted mechanism of action. It has been shown to be a potent inhibitor of protein synthesis and to induce apoptosis.[4]
Signaling Pathway of this compound
This compound has two known primary molecular targets: eukaryotic elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[4] The dual inhibition of these proteins is believed to be central to its potent apoptotic activity. Additionally, this compound has been shown to activate the mTORC1 signaling pathway.[4]
Caption: this compound inhibits EEF1A1 and PPT1, leading to apoptosis, and activates mTORC1.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for conducting xenograft studies to evaluate the efficacy of an antitumor compound like this compound.
References
- 1. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effect of this compound on two tumors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Didemnin B and Other Depsipeptides for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the marine-derived depsipeptide Didemnin (B1252692) B and other notable depsipeptides, Plitidepsin (a derivative of Didemnin B) and Romidepsin (B612169). The focus is on their performance as potential anticancer agents, supported by experimental data on their cytotoxicity, mechanisms of action, and in vivo efficacy.
Introduction to Depsipeptides
Depsipeptides are a class of compounds characterized by having at least one amide bond replaced by an ester bond.[1] Many of these molecules, often isolated from marine organisms, exhibit a wide range of biological activities, including potent anticancer, antiviral, and immunosuppressive properties.[1][2] This guide will delve into a comparative analysis of this compound, its derivative Plitidepsin, and another clinically relevant depsipeptide, Romidepsin.
Comparative Cytotoxicity
The in vitro cytotoxicity of this compound, Plitidepsin, and Romidepsin has been evaluated against a wide range of human cancer cell lines. The following tables summarize their 50% inhibitory concentrations (IC50), providing a quantitative comparison of their potency. It is important to note that direct comparisons of absolute values between studies should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methodologies.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound, Plitidepsin, and Romidepsin in Hematological Malignancies
| Cell Line | Cancer Type | This compound IC50 | Plitidepsin IC50 | Romidepsin IC50 |
| L1210 | Murine Leukemia | 0.001 µg/mL | - | - |
| U-937 | Histiocytic Lymphoma | - | - | 5.92 nM |
| K562 | Chronic Myelogenous Leukemia | - | - | 8.36 nM |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | - | 6.95 nM |
| Hut-78 | T-cell Lymphoma | - | 0.038 - 6.36 nM | - |
| Karpas-299 | T-cell Lymphoma | - | 0.44 - 3.87 nM | - |
| Multiple Myeloma (various) | Multiple Myeloma | - | ≤1 nM | - |
Table 2: Comparative in vitro Cytotoxicity (IC50) of this compound, Plitidepsin, and Romidepsin in Solid Tumors
| Cell Line | Cancer Type | This compound IC50 | Plitidepsin IC50 | Romidepsin IC50 |
| B16 | Melanoma | - | - | - |
| M5076 | Sarcoma | - | - | - |
| P388 | Leukemia | - | - | - |
| Vaco451 | Colon Cancer | ~32 nM | - | - |
| HCC1187 | Breast Cancer | - | - | - |
| NCI-H211 | Small Cell Lung Cancer | - | - | - |
| A549 | Non-small Cell Lung Cancer | - | ≤1 nM | - |
| Pancreatic Cancer (various) | Pancreatic Cancer | - | ≤1 nM | - |
| Breast Cancer (various) | Breast Cancer | - | ≤1 nM | - |
| Melanoma (various) | Melanoma | - | ≤1 nM | - |
| Sarcoma (various) | Sarcoma | - | ≤1 nM | - |
| Gastric Cancer (various) | Gastric Cancer | - | ≤1 nM | - |
| Ovarian Cancer (various) | Ovarian Cancer | - | ≤1 nM | - |
| Bladder Cancer (various) | Bladder Cancer | - | ≤1 nM | - |
| Colon Cancer (various) | Colon Cancer | - | ≤1 nM | - |
| Neuroblastoma (various) | Neuroblastoma | - | - | 1-6.5 ng/mL |
Mechanisms of Action
The anticancer activity of these depsipeptides stems from their distinct mechanisms of action, leading to cell cycle arrest and apoptosis.
This compound
This compound primarily exerts its cytotoxic effects by inhibiting protein synthesis. It has been shown to bind to the eukaryotic elongation factor 1A (eEF1A), a key component of the protein translation machinery. This interaction stabilizes the binding of aminoacyl-tRNA to the ribosome, thereby stalling protein elongation. To a lesser extent, this compound also inhibits DNA synthesis.[2] While a potent cytotoxic agent, its clinical development was halted due to significant toxicity, including a high incidence of anaphylactic reactions.[1]
Plitidepsin (Aplidin®)
Plitidepsin, a synthetic analog of this compound, also targets the protein synthesis machinery by binding to the eukaryotic elongation factor 1A2 (eEF1A2).[3] This interaction leads to the inhibition of protein synthesis, ultimately causing cell cycle arrest and apoptosis.[3] Plitidepsin has demonstrated a more favorable safety profile compared to this compound and is being investigated in clinical trials for various hematological malignancies and solid tumors.[3]
Romidepsin (Istodax®)
Romidepsin functions as a potent histone deacetylase (HDAC) inhibitor.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Romidepsin leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest and apoptosis.[4][5]
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each depsipeptide.
This compound and Plitidepsin: Inhibition of Protein Synthesis
Caption: this compound and Plitidepsin inhibit protein synthesis by targeting eEF1A/eEF1A2.
Romidepsin: HDAC Inhibition and Apoptosis Induction
Caption: Romidepsin inhibits HDAC, leading to histone acetylation and apoptosis.
In Vivo Efficacy
Preclinical studies in xenograft models provide valuable insights into the in vivo antitumor activity of these depsipeptides.
-
This compound: Showed good antitumor activity against B16 melanoma and moderate activity against M5076 sarcoma and P388 leukemia in murine models.[2] However, its in vivo efficacy was often overshadowed by its toxicity.[6]
-
Plitidepsin: Has demonstrated antitumor effects in xenograft models of multiple myeloma, T-cell lymphoma, diffuse large B-cell lymphoma, Burkitt lymphoma, and pancreatic cancer, both as a single agent and in combination with other drugs like dexamethasone (B1670325) and rituximab.[3][7]
-
Romidepsin: Has shown in vivo efficacy against various human tumor xenografts and murine tumors.[4] In a dedifferentiated liposarcoma xenograft model, romidepsin significantly reduced tumor growth.[8] It has also shown activity in T-cell lymphoma xenograft models.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the activity of depsipeptides.
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of depsipeptides.[10][11][12]
Objective: To measure the cytotoxic effect of depsipeptides on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound, Plitidepsin, or Romidepsin stock solutions (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the depsipeptide in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis for Apoptosis Markers
This protocol is a general guideline for detecting apoptosis-related proteins following depsipeptide treatment.[13][14][15]
Objective: To assess the induction of apoptosis by depsipeptides through the detection of key apoptosis markers like cleaved caspases and PARP.
Materials:
-
Cells treated with the depsipeptide of interest and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treating cells with the depsipeptide for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.
-
Conclusion
This compound, Plitidepsin, and Romidepsin are potent depsipeptides with significant anticancer activity. While this compound's clinical utility is limited by its toxicity, its derivative, Plitidepsin, shows promise with a better safety profile and efficacy in various cancers. Romidepsin, with its distinct mechanism of HDAC inhibition, is an established therapeutic agent for certain lymphomas. The comparative data presented in this guide highlights the diverse mechanisms and therapeutic potential of this important class of natural products and their derivatives. Further research into the development of novel depsipeptides with improved efficacy and reduced toxicity remains a promising avenue in cancer drug discovery.
References
- 1. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo effect of this compound on two tumors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchhub.com [researchhub.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Cross-Validation of Didemnin B's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Didemnin (B1252692) B and its derivative, plitidepsin (B549178) (dehydrodidemnin B). It is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows.
This compound, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated a broad spectrum of biological activities, including antiviral, antitumor, and immunosuppressive properties.[1][2][3] Its potent biological effects led to its advancement into clinical trials for cancer, though its development was hampered by significant toxicity.[2][4] More recently, its analog, plitidepsin, has garnered renewed interest for its potent antiviral activity, particularly against SARS-CoV-2.[5][6][7]
Comparative Antiviral Efficacy
The following tables summarize the in vitro and in vivo antiviral activities of this compound and plitidepsin against various viruses, providing a basis for comparison with other antiviral agents where data is available.
Table 1: In Vitro Antiviral Activity of this compound and Plitidepsin
| Compound | Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | - | Potent Inhibition | - | - | [2] |
| DNA and RNA Viruses (General) | L1210 leukemic cells | Low concentrations | - | - | [8][9] | |
| Plitidepsin | SARS-CoV-2 | Vero E6 | 0.70 nM | 1.99 nM | 2.84 | [6] |
| SARS-CoV-2 | hACE2-293T | 0.73 nM | >200 nM | >274 | [6] | |
| SARS-CoV-2 | Pneumocyte-like cells | 1.62 nM | 65.43 nM | 40.4 | [6] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 27.5-fold less potent than plitidepsin | 2 to 20 µM | - | [6] |
Table 2: In Vivo Antiviral Activity of this compound and Plitidepsin
| Compound | Virus | Animal Model | Key Findings | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Hairless Mice (cutaneous infection) | Significantly decreased lesion severity with topical treatment initiated 2 days prior to infection.[10] | [10] |
| Semliki Forest Virus (SFV) | Mice | No significant activity.[10] | [10] | |
| Plitidepsin | SARS-CoV-2 | Mouse Model | Significantly reduced viral load and lung inflammation.[11][12] | [11][12] |
| Remdesivir | SARS-CoV-2 | Mouse Model | Comparable reduction in viral load to plitidepsin, but plitidepsin was better at relieving lung inflammation.[11] | [11] |
Mechanism of Action
This compound and plitidepsin exert their antiviral effects primarily by targeting a host protein, the eukaryotic translation elongation factor 1 alpha (eEF1A).[5][7] By binding to eEF1A, these compounds inhibit protein synthesis, a crucial process for viral replication.[13][14] This host-directed mechanism suggests a higher barrier to the development of viral resistance compared to drugs that target viral proteins.[11] this compound has also been shown to inhibit DNA synthesis to a lesser extent.[13]
References
- 1. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Didemnin - Wikipedia [en.wikipedia.org]
- 3. This compound. Conformation and dynamics of an antitumour and antiviral depsipeptide studied in solution by 1H and 13C. n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the antiviral activity of plitidepsin against SARS-CoV-2 by subcellular and morphological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Didemnins: antiviral and antitumor depsipeptides from a caribbean tunicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Didemnins A and B. Effectiveness against cutaneous herpes simplex virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. medscape.com [medscape.com]
- 13. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Didemnin B vs. Tamandarin A: A Comparative Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Didemnin (B1252692) B and Tamandarin A, two potent cyclic depsipeptides with significant antitumor, antiviral, and immunosuppressive properties. Both compounds, originally isolated from marine tunicates, have garnered considerable interest in the scientific community for their profound biological activities. This document aims to objectively compare their performance, supported by experimental data, and to provide detailed methodologies for key experiments to aid in future research and drug development endeavors.
Shared Target, Nuanced Interactions: The Mechanism of Action
Didemnin B and Tamandarin A, a structural analog of this compound, share a common primary molecular target: the eukaryotic elongation factor 1-alpha (eEF1A).[1][2][3] This protein is a crucial component of the cellular machinery responsible for protein synthesis. Specifically, eEF1A, in its GTP-bound state, is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during the elongation phase of translation.
Both this compound and Tamandarin A exert their cytotoxic effects by binding to eEF1A in a GTP-dependent manner.[2] This binding event effectively traps eEF1A on the ribosome, preventing the correct accommodation of the aa-tRNA in the A-site and consequently stalling protein synthesis.[4] This inhibition of protein elongation is a key contributor to their potent biological activities.
While sharing a common target, subtle differences in their interaction with eEF1A lead to nuanced distinctions in their biological profiles. Studies have suggested that Tamandarin A may be slightly more potent than this compound in its cytotoxic effects against various human cancer cell lines.[5][6][7] These differences in potency could be attributed to variations in how they induce conformational changes in eEF1A and their respective dissociation rates from the eEF1A-ribosome complex.
dot
Caption: Inhibition of protein synthesis by this compound and Tamandarin A.
Comparative Biological Activity
Both this compound and Tamandarin A exhibit potent cytotoxic activity against a broad range of cancer cell lines at nanomolar concentrations. Direct comparative studies have indicated that Tamandarin A is slightly more potent than this compound in vitro.[5][6][7]
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | L1210 (Murine Leukemia) | ~1 | [8] |
| This compound | A549 (Human Lung Carcinoma) | 2 | MedChemExpress |
| This compound | HT-29 (Human Colon Adenocarcinoma) | 2 | MedChemExpress |
| This compound | P388 (Murine Leukemia) | - | [8] |
| This compound | B16 (Murine Melanoma) | - | [8] |
| Tamandarin A | HCT 116 (Human Colon Carcinoma) | Potent | [7] |
| Tamandarin A | Various Human Cancer Cell Lines | Slightly more potent than this compound | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound and Tamandarin A on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Tamandarin A stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Tamandarin A in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general method for assessing the inhibition of protein synthesis in a cell-free system.
Objective: To quantify the inhibition of protein synthesis by this compound and Tamandarin A.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
Luciferase mRNA template
-
Amino acid mixture (containing all amino acids except methionine)
-
[35S]-Methionine
-
This compound and Tamandarin A stock solutions (in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (minus methionine), and [35S]-Methionine.
-
Compound Addition: Add varying concentrations of this compound or Tamandarin A to the reaction tubes. Include a vehicle control (DMSO).
-
Initiation of Translation: Add the luciferase mRNA template to initiate the translation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Precipitation of Proteins: Stop the reaction by adding an excess of cold 10% TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Washing: Wash the protein precipitate with 5% TCA and then with ethanol (B145695) to remove unincorporated [35S]-Methionine.
-
Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for protein synthesis inhibition.
Conclusion
This compound and Tamandarin A are highly potent cytotoxic agents that function through a shared mechanism of action: the inhibition of protein synthesis via targeting of eEF1A. While structurally similar, evidence suggests that Tamandarin A may exhibit slightly greater potency, a finding that could be attributed to subtle differences in their molecular interactions with their target. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced mechanisms of these fascinating marine natural products and to explore their potential as therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the design of novel, even more potent and selective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]
- 3. Xenobe Research Institute [xenobe.org]
- 4. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamandarins A and B: new cytotoxic depsipeptides from a Brazilian ascidian of the family Didemnidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses and biological investigations of tamandarins A and B and tamandarin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of eEF1A in Didemnin B's Biological Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic compounds is paramount. This guide provides a comprehensive comparison of Didemnin (B1252692) B and its alternatives, focusing on their interaction with the eukaryotic elongation factor 1A (eEF1A), a key player in protein synthesis. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms.
Didemnin B, a cyclic depsipeptide originally isolated from a marine tunicate, has demonstrated potent antitumor, antiviral, and immunosuppressive activities.[1] Early research identified the inhibition of protein synthesis as its primary mechanism of action.[1][2] Subsequent studies have definitively confirmed that the eukaryotic elongation factor 1A (eEF1A) is the direct intracellular target of this compound.[3]
Mechanism of Action: Stalling the Ribosome
This compound exerts its inhibitory effect on protein synthesis by binding to the eEF1A•GTP•aminoacyl-tRNA ternary complex when it is associated with the ribosome.[4][5] This binding event stabilizes the complex, effectively locking it in the ribosomal A-site and preventing the subsequent translocation step of protein elongation.[4][6] This leads to a stall in protein synthesis, which disproportionately affects rapidly dividing cells, such as cancer cells, that have a high demand for protein production.
The binding of this compound is specific to the GTP-bound conformation of eEF1A.[3] Interestingly, this compound binds only weakly to eEF1A/GTP in solution; its high-affinity binding is dependent on the presence of the ribosome, indicating that the drug recognizes a conformation of eEF1A present within the ribosome complex.[2][4]
Comparative Analysis of eEF1A Inhibitors
This compound is not the only compound that targets eEF1A. This section compares this compound with two other notable eEF1A inhibitors: Plitidepsin (a derivative of this compound) and Ternatin-4.
| Compound | Target(s) | Binding Affinity (Kd) | IC50 (Protein Synthesis Inhibition) | Key Distinguishing Features |
| This compound | eEF1A1/eEF1A2 | ~4 µM (to ribosome•eEF1A complex)[2] | ~4.5 nM (aminoacyl-tRNA accommodation)[7][8] | Irreversible inhibition of protein synthesis in cells.[7] |
| Plitidepsin | eEF1A2 > eEF1A1 | ~80 nM (for eEF1A2), ~180 nM (for eEF1A1)[9] | Not explicitly found, but potent nanomolar antiproliferative activity.[9] | Approved for the treatment of multiple myeloma; demonstrates improved safety and efficacy over this compound.[6] |
| Ternatin-4 | eEF1A | Not explicitly found | ~2.3 nM (aminoacyl-tRNA accommodation)[7][8] | Reversible inhibition of protein synthesis; dissociates from eEF1A ~25 times faster than this compound.[6] Induces greater conformational flexibility in eEF1A compared to this compound.[6] |
Experimental Protocols
To investigate the interaction between small molecules and eEF1A, several key experimental techniques are employed. Below are detailed protocols for some of these methods.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins (in this case, an epitope-tagged eEF1A and a potential interacting partner) are bound to each other in a cell lysate, and how this interaction might be affected by a compound like this compound.
Protocol:
-
Cell Lysis:
-
Culture cells expressing a tagged version of eEF1A (e.g., FLAG-eEF1A).
-
Treat cells with this compound or a vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add anti-FLAG antibody (or an antibody against the endogenous protein of interest) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eEF1A and the suspected interacting protein.
-
In Vitro Translation Assay
This cell-free assay directly measures the effect of a compound on protein synthesis.
General Methodology:
-
Prepare a Cell-Free Extract: Typically, rabbit reticulocyte lysate or a HeLa cell extract is used as it contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[10][11]
-
Set up the Reaction: In a microcentrifuge tube, combine the cell-free extract, an mRNA template encoding a reporter protein (e.g., luciferase), amino acids (including a radiolabeled one like ³⁵S-methionine or a biotinylated lysine), and the test compound (this compound or alternatives) at various concentrations.
-
Incubation: Incubate the reaction at 30°C or 37°C for a specific time (e.g., 60-90 minutes).[10]
-
Detection:
-
If using a radiolabeled amino acid, the newly synthesized proteins are precipitated (e.g., with trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.
-
If using a luciferase reporter, a substrate is added, and the resulting luminescence is measured with a luminometer.
-
The amount of protein synthesized in the presence of the compound is compared to a vehicle control to determine the inhibitory effect.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-eEF1A complex in the presence of an inhibitor like this compound at near-atomic resolution.
General Workflow:
-
Sample Preparation: Actively translating ribosomes are stalled by adding the inhibitor (e.g., this compound) to an in vitro translation reaction (e.g., rabbit reticulocyte lysate).[12]
-
Complex Purification: The stalled ribosome-nascent chain complexes are purified, often through affinity chromatography using an epitope tag on the nascent polypeptide chain.[12]
-
Vitrification: A small volume of the purified complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complexes.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) of the randomly oriented particles are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. A high-resolution three-dimensional map of the ribosome-inhibitor complex is then reconstructed.
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM map, allowing for detailed analysis of the inhibitor's binding site and its effect on the conformation of eEF1A and the ribosome.[13]
Visualizing the Mechanisms
To further clarify the processes described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein synthesis by didemnins: cell potency and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]
- 12. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
Didemnin B: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has demonstrated potent anti-cancer activity in a variety of preclinical models.[1] Its clinical application, however, has been met with challenges, including a narrow therapeutic window and significant toxicities.[2][3] This guide provides a comparative overview of Didemnin B's effects on different cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid in future research and drug development efforts.
Comparative Efficacy of this compound in Cancer Cell Lines
This compound exhibits a selective and potent cytotoxic effect on a subset of cancer cell lines. This selectivity is a key area of investigation, as identifying predictive biomarkers for sensitivity could enable more targeted therapeutic strategies. The following table summarizes the available quantitative data on the efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 / LC50 | Key Observations | Reference |
| Vaco451 | Colon Cancer | ~32 nM (LC50) | Exceptionally sensitive; rapid and wholesale apoptosis.[1] 100% cell death at ≥247 nM within 96 hours. | [1] |
| HCC1187 | Breast Cancer | Sensitive | Identified as a sensitive cell line. | [1] |
| NCIH211 | Small Cell Lung Cancer | Sensitive | Identified as a sensitive cell line. | [1] |
| HCT116 | Colon Cancer | Resistant | Shows resistance to this compound-induced apoptosis. | [1] |
| MCF-7 | Breast Cancer | IC50 = 12 nM (protein synthesis inhibition); Apoptosis at ≥100 nM | Inhibition of protein synthesis is not sufficient to induce apoptosis. | [4] |
| HL-60 | Promyelocytic Leukemia | - | Rapid and potent inducer of apoptosis; 100% apoptosis within 140 minutes at 1 µM. | [4][5] |
| L1210 | Leukemia | 0.001 µg/ml (50% growth inhibition) | High potency observed. | [6] |
| B16 | Melanoma | LD50 = 17.5 ng/ml (2-hr exposure, exponential growth) | More lethal to exponentially growing cells than plateau-phase cells. | [7] |
Mechanism of Action: A Dual-Target Approach
This compound's primary anti-cancer mechanism involves the dual inhibition of two key cellular proteins: eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) and palmitoyl-protein thioesterase 1 (PPT1).[1] This combinatorial suppression leads to a cascade of events culminating in apoptosis, particularly in sensitive cancer cell lines.
Key Signaling Pathways Affected by this compound
The inhibition of protein synthesis by targeting EEF1A1 and the disruption of lysosomal function through PPT1 inhibition are central to this compound's activity.[1][8] This dual action leads to the rapid loss of the anti-apoptotic protein Mcl-1, a critical event in triggering programmed cell death.[1]
Experimental Protocols
Standardized methodologies are crucial for the comparative assessment of anti-cancer agents. Below are detailed protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Caspase-Glo Assay)
This assay quantifies caspase activity, a key hallmark of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.
-
Caspase-Glo Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7, 8, or 9 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express caspase activity as a fold-change relative to the vehicle-treated control cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of this compound.
Logical Framework for Comparative Analysis
Concluding Remarks
This compound remains a compound of significant interest due to its potent and selective anti-cancer activity. While its clinical development has been hampered by toxicity, a deeper understanding of its mechanism of action and the factors that determine cellular sensitivity is paramount. The data and protocols presented in this guide offer a framework for researchers to conduct comparative studies, identify predictive biomarkers, and explore strategies to improve the therapeutic index of this compound and its analogs. Future investigations should focus on expanding the panel of cancer cell lines tested and integrating multi-omics approaches to uncover the molecular determinants of response.
References
- 1. Mode of action and pharmacogenomic biomarkers for exceptional responders to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis by this compound is not sufficient to induce apoptosis in human mammary carcinoma (MCF7) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell death by apoptosis: the fastest induction of apoptosis ever described - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and cellular effects of didemnins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Immunosuppressive Activity of Didemnin B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vivo studies validates the potent immunosuppressive activity of Didemnin (B1252692) B, a cyclic depsipeptide originally isolated from a marine tunicate. This guide provides a comparative overview of Didemnin B's performance against established immunosuppressants, Cyclosporin A and Tacrolimus (B1663567), supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound has demonstrated significant efficacy in preclinical in vivo models, primarily through the inhibition of protein synthesis, a mechanism distinct from the calcineurin inhibition pathway targeted by Cyclosporin A and Tacrolimus.
Comparative Efficacy in In Vivo Models
While direct head-to-head in vivo comparative studies are limited, data from various preclinical models, including graft-versus-host disease (GVHD) and allograft survival, provide insights into the relative immunosuppressive potential of these agents.
Graft-Versus-Host Disease (GVHD)
In a murine model of GVHD, this compound demonstrated a dose-dependent inhibition of splenomegaly, a key indicator of the disease.[1] Treatment with this compound at dosages ranging from 0.05 to 0.3 mg/kg/day resulted in a significant reduction in spleen enlargement.[1]
Table 1: Effect of this compound on Graft-Versus-Host Reaction (GVHR) in Mice [1]
| Treatment Group | Dose (mg/kg/day) | Administration Schedule | Inhibition of Splenomegaly (%) |
| Control | Vehicle | Days 1-7 | 0 |
| This compound | 0.05 | Days 1-7 | 51 |
| This compound | 0.10 | Days 1-7 | 40 |
| This compound | 0.20 | Days 1-7 | 60 |
| This compound | 0.30 | Days 1, 2, 4, 6 | 71 |
Allograft Survival
Studies on allograft survival have been crucial in evaluating the in vivo efficacy of immunosuppressants. While direct comparative data with this compound is scarce, established protocols for Cyclosporin A and Tacrolimus in rodent models provide a benchmark for their activity.
In a murine skin allograft model (Balb/c to C57BL/6), daily intraperitoneal injections of Cyclosporin A at 25 mg/kg resulted in a median graft survival of 17 days, compared to untreated controls.
A rat cardiac allograft model (DA to LEW) demonstrated that oral administration of Tacrolimus at 2.0 mg/kg/day led to a significant prolongation of graft survival, with only mild rejection observed at 1 week.[2] Higher doses (8.0 mg/kg/day) showed comparable efficacy to Cyclosporin A at 12.5 mg/kg/day.[2]
Table 2: Comparative In Vivo Efficacy of Immunosuppressive Agents in Allograft Models
| Drug | Animal Model | Allograft Type | Dose | Administration Route | Median Graft Survival (Days) | Reference |
| This compound | Rat | Heart | Not specified | Not specified | Prolonged | [2] |
| Cyclosporin A | Mouse | Skin | 25 mg/kg/day | Intraperitoneal | 17 | [3] |
| Cyclosporin A | Rabbit | Skin | 10 mg/kg/day | Not specified | >20.5 | [4] |
| Tacrolimus | Rat | Heart | 2.0 mg/kg/day | Oral | Mild rejection at 7 days | [2] |
| Tacrolimus | Rat | Aorta | 0.2 mg/kg/day | Intramuscular | Suppression of rejection at 30 days | [5] |
Mechanisms of Action: Distinct Signaling Pathways
The immunosuppressive effects of this compound, Cyclosporin A, and Tacrolimus are mediated through distinct molecular mechanisms, offering different points of intervention in the immune response cascade.
This compound: Inhibition of Protein Synthesis
This compound exerts its immunosuppressive and antiproliferative effects by inhibiting protein synthesis.[1][6] It targets the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein translation machinery.[7][8] By binding to eEF1A, this compound stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, preventing the release of eEF1A and subsequent peptide bond formation. This leads to a stall in the elongation phase of protein synthesis.[8][9][10]
Cyclosporin A and Tacrolimus: Calcineurin Inhibition
Cyclosporin A and Tacrolimus, while structurally different, share a common mechanism of action by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
Cyclosporin A first binds to its intracellular receptor, cyclophilin. This complex then binds to calcineurin.
-
Tacrolimus binds to the immunophilin FK-binding protein 12 (FKBP12), and this complex subsequently inhibits calcineurin.
Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to reduced T-cell proliferation and activation.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo immunosuppressive studies. Below are representative protocols for graft-versus-host disease and skin allograft survival assays.
Murine Graft-Versus-Host Disease (GVHD) Model[1]
-
Animal Model: Parental (e.g., BALB/c) donor mice and F1 hybrid (e.g., (BALB/c x C57BL/6)F1) recipient mice.
-
Cell Preparation: Prepare a single-cell suspension of spleen cells from donor mice in a suitable medium.
-
Induction of GVHD: Inject a specified number of donor spleen cells (e.g., 50 x 10^6) intravenously into the recipient mice.
-
Drug Administration:
-
This compound: Administer daily intraperitoneal injections at doses ranging from 0.05 to 0.3 mg/kg for a specified duration (e.g., 7 days).
-
Control Group: Administer vehicle (e.g., saline or DMSO solution) on the same schedule.
-
-
Assessment of GVHD:
-
Monitor mice for clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur).
-
At a predetermined endpoint (e.g., day 7 or 10), euthanize the mice and harvest the spleens.
-
Calculate the spleen index (spleen weight in mg / body weight in g).
-
Determine the percent inhibition of splenomegaly compared to the control group.
-
Murine Skin Allograft Model[3][12]
-
Animal Model: Use mice with a complete major histocompatibility complex (MHC) mismatch (e.g., BALB/c donors and C57BL/6 recipients).
-
Graft Preparation: Harvest full-thickness tail skin from the donor mouse and prepare a graft of a specific size (e.g., 1 cm²).
-
Transplantation: Prepare a graft bed on the dorsal thorax of the recipient mouse. Place the donor skin graft onto the prepared bed and secure it with sutures or adhesive.
-
Drug Administration:
-
Cyclosporin A: Administer daily intraperitoneal injections at a specified dose (e.g., 25 mg/kg).
-
Control Group: Administer vehicle on the same schedule.
-
-
Graft Survival Assessment:
-
Monitor the appearance of the skin graft daily.
-
Define rejection as the day when more than 80% of the graft becomes necrotic.
-
Record the day of rejection for each mouse.
-
Calculate the median graft survival time for each treatment group.
-
Conclusion
This compound demonstrates potent in vivo immunosuppressive activity, operating through a distinct mechanism of protein synthesis inhibition. While direct comparative in vivo data with Cyclosporin A and Tacrolimus is limited, the available evidence suggests that this compound is a powerful immunosuppressive agent. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of immunosuppression and drug development.
References
- 1. This compound: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of new immunosuppressive drugs in a rat cardiac allograft heterotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]
- 10. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Didemnin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetically produced Didemnin (B1252692) B versus its naturally sourced counterpart. While direct, side-by-side comparative studies with quantitative efficacy data are not extensively detailed in publicly available literature, the advancement of synthetic Didemnin B and its analogs into preclinical and clinical trials underscores their comparable biological activity to the natural compound. This guide will delve into the available data on the potent anticancer activity of this compound, its mechanism of action, and representative experimental protocols for efficacy assessment.
Data Presentation: In Vitro Efficacy of this compound
This compound exhibits potent cytotoxic and antiproliferative activity across a range of cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values reported in various studies. It is important to note that these values are for this compound, without explicit differentiation between natural and synthetic sources in most reported data, implying an expectation of similar potency.
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| HCT116 | Colon Carcinoma | ~7 nM | [1] |
| L1210 | Murine Leukemia | 0.001 µg/mL | [2] |
| THP-1 | Acute Monocytic Leukemia | Not explicitly stated, but used for anticancer activity evaluation | [3] |
| Various Human Tumors | Breast, Ovary, Kidney, etc. | Median ID50: 4.2 x 10⁻³ µg/mL (continuous exposure) | [4] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound primarily exerts its cytotoxic effects by inhibiting protein synthesis.[2][5][6] It targets the eukaryotic elongation factor 1-alpha (eEF1A), a crucial component of the protein translation machinery.[7] By binding to the eEF1A/GTP complex, this compound stabilizes the binding of aminoacyl-tRNA to the ribosomal A-site, thereby stalling the elongation phase of translation.[8][9] This disruption of protein synthesis ultimately leads to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits protein synthesis by stabilizing the eEF1A-GTP-aa-tRNA complex on the ribosome.
Experimental Protocols
A common method to assess the efficacy of cytotoxic compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Culture and harvest cancer cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound (either natural or synthetic) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit.
Experimental Workflow Diagram
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Conclusion
Both natural and synthetic this compound are highly potent cytotoxic agents with a well-defined mechanism of action centered on the inhibition of protein synthesis. While direct comparative efficacy studies are scarce, the extensive research and clinical evaluation of synthetic this compound and its derivatives strongly suggest a comparable level of biological activity to the natural product. The choice between synthetic and natural this compound for research and development purposes may therefore be guided by factors such as availability, purity, and cost-effectiveness, with synthetic routes offering greater scalability and consistency. Further head-to-head studies would be beneficial to definitively quantify any subtle differences in efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of this compound in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTP-dependent binding of the antiproliferative agent didemnin to elongation factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein synthesis by this compound: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Didemnin B's Phase I Clinical Trial Results: A Comparative Analysis with Plitidepsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Phase I clinical trial results of Didemnin (B1252692) B, a marine-derived cyclic depsipeptide, with another agent from the same class, Plitidepsin (B549178) (also known as Aplidin). The analysis is based on a comprehensive review of published clinical trial data, focusing on quantitative outcomes, experimental methodologies, and mechanisms of action. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Executive Summary
Didemnin B, one of the first marine-derived compounds to enter clinical trials for cancer, demonstrated notable anti-tumor activity in preclinical studies. However, its journey through Phase I clinical trials revealed significant toxicities that have hindered its development. In contrast, Plitidepsin, a structurally related cyclic depsipeptide, has also undergone extensive clinical evaluation and has shown a different safety and efficacy profile. This guide delves into the Phase I findings for both compounds, offering a side-by-side comparison to inform future research and drug development efforts in the field of marine-derived oncology agents.
Comparative Analysis of Phase I Clinical Trial Data
The following tables summarize the key findings from various Phase I clinical trials of this compound and Plitidepsin. It is important to note that these trials were conducted at different times and with varying patient populations and dosing schedules, which should be considered when interpreting the data.
This compound: Summary of Phase I Clinical Trial Results
| Trial Design/Dosing Schedule | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Reference |
| 4 weekly intravenous injections in a six-week cycle | 53 | Nausea, vomiting, generalized weakness | 2.5 mg/m²/week | 2.3 mg/m²/week (with prophylactic antiemetics and H1/H2 blockers) | [1] |
| Single intravenous infusion every 28 days | 43 | Nausea, vomiting | 3.47 mg/m² (with antiemetics) | 2.67 mg/m² (without antiemetics), 3.47 mg/m² (with antiemetics) | [2] |
| Single bolus infusion over 30 min every 28 days (in NSCLC patients) | 30 | Neuromuscular toxicity | Not explicitly stated | 6.3 mg/m² (with premedication) | [3] |
| 5-day bolus schedule | 35 | Nausea, vomiting | 2.00 mg/m²/day | 1.6 mg/m²/day | [4] |
Plitidepsin (Aplidin): Summary of Phase I Clinical Trial Results
| Trial Design/Dosing Schedule | Number of Patients | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Reference |
| 1-hour weekly i.v. infusion for 3 consecutive weeks in a 4-week cycle | 48 | Myalgia, increased creatine (B1669601) phosphokinase, increased hepatic enzymes | 3.6 mg/m²/week | 3.2 mg/m²/week | [5][6] |
| 1-hour weekly i.v. infusion (Days 1, 8, 15) with Carboplatin (B1684641) (Day 1) in 4-week cycles | 20 | Grade 3 transaminase increases | Plitidepsin 3.0 mg/m² + Carboplatin AUC = 5 minmg/ml | Plitidepsin 2.4 mg/m² + Carboplatin AUC = 5 minmg/ml | [7] |
| 3-hour IV infusion on days 1 and 15 of a 28-day cycle | Not specified | Not specified | Not specified | Not specified | [8] |
| 3-hour IV infusion every two weeks | Not specified | Muscle and liver toxicities | Not specified | 5 mg/m² |
Experimental Protocols
The following sections detail the methodologies employed in the Phase I clinical trials of this compound and Plitidepsin, based on the available information from published literature.
Patient Eligibility and Evaluation
-
Inclusion Criteria: Patients enrolled in these Phase I trials typically had histologically confirmed advanced solid tumors or hematological malignancies that were refractory to standard therapies. A satisfactory performance status (e.g., ECOG score of 0-2) and adequate organ function (hematological, renal, and hepatic) were also common requirements.
-
Toxicity Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12][13] The DLT period was generally the first cycle of treatment.
-
Tumor Response Evaluation: Tumor response was assessed using the Response Evaluation Criteria in Solid Tumors (RECIST).[14][15][16][17][18] This involved baseline and follow-up imaging (e.g., CT scans) to measure changes in tumor size.
Pharmacokinetic Analysis
While specific details of the analytical methods were not consistently available in the abstracts, the general approach to pharmacokinetic (PK) analysis in these Phase I trials involved:
-
Blood Sampling: Collection of blood samples at predetermined time points before, during, and after drug infusion to measure the concentration of the drug and its metabolites in plasma and/or whole blood.
-
Bioanalytical Methods: Use of validated bioanalytical assays, such as high-performance liquid chromatography (HPLC) or radioimmunoassays, to quantify drug concentrations.
-
Pharmacokinetic Parameters: Calculation of key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Mechanism of Action and Signaling Pathways
This compound
This compound's primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the eukaryotic elongation factor 1-alpha (eEF1A1), a crucial protein in the translation elongation step of protein synthesis. This binding stabilizes the eEF1A1-GTP-aminoacyl-tRNA complex on the ribosome, preventing the release of eEF1A1-GDP and thereby halting peptide chain elongation. Additionally, this compound has been shown to induce apoptosis through caspase activation and to modulate the mTORC1 signaling pathway.
Caption: this compound inhibits protein synthesis via eEF1A1 and induces apoptosis.
Plitidepsin (Aplidin)
Similar to this compound, Plitidepsin's primary target is the eukaryotic elongation factor 1-alpha, with a particular affinity for the eEF1A2 isoform, which is often overexpressed in tumors. By binding to eEF1A2, Plitidepsin inhibits protein synthesis, leading to cell cycle arrest and apoptosis. Furthermore, Plitidepsin has been shown to induce apoptosis through the generation of oxidative stress and the sustained activation of the JNK and p38 MAPK signaling pathways.
Caption: Plitidepsin inhibits eEF1A2 and induces apoptosis via oxidative stress.
Experimental Workflow for a Typical Phase I Dose-Escalation Trial
The following diagram illustrates a standard workflow for a Phase I dose-escalation clinical trial, as would have been followed for the studies of this compound and Plitidepsin.
Caption: A typical 3+3 dose-escalation design for a Phase I oncology trial.
Conclusion
The Phase I clinical trials of this compound and Plitidepsin highlight the challenges and complexities of developing marine-derived natural products into viable anticancer therapies. While both compounds share a similar primary mechanism of action, their distinct toxicity profiles have led to different developmental trajectories. This compound's development was largely halted due to significant and varied toxicities, including severe nausea, vomiting, generalized weakness, and neuromuscular issues. Plitidepsin, while also exhibiting toxicities, particularly myotoxicity, appears to have a more manageable safety profile, especially with mitigating strategies like the co-administration of carnitine. This comparative analysis underscores the importance of subtle structural differences between related natural products and their profound impact on clinical outcomes. The data presented here can serve as a valuable resource for researchers and drug developers working to unlock the therapeutic potential of other marine natural products.
References
- 1. Phase I clinical study of this compound. A National Cancer Institute of Canada Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacokinetic investigation of this compound, a cyclic depsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II clinical trial of this compound in non-small-cell lung cancer: neuromuscular toxicity is dose-limiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of plitidepsin as a 1-hour weekly intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of weekly plitidepsin as 1-hour infusion combined with carboplatin in patients with advanced solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 14. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 15. project.eortc.org [project.eortc.org]
- 16. radiopaedia.org [radiopaedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
Safety Operating Guide
Safe Disposal of Didemnin B: A Procedural Guide for Laboratory Professionals
For immediate reference, treat Didemnin B as a cytotoxic and hazardous compound. All disposal procedures must adhere to local, state, and federal regulations for hazardous waste management.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent depsipeptide with antiviral, immunosuppressive, and anticancer activities. Due to its cytotoxic nature, stringent disposal protocols are necessary to ensure the safety of laboratory personnel and the environment.[1][2]
Key Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below for easy reference. This information is critical for understanding its stability and handling requirements.
| Property | Value |
| Molecular Formula | C₅₇H₈₉N₇O₁₅ |
| Molecular Weight | 1112.4 g/mol |
| Appearance | White to off-white powder or film |
| Storage Temperature | -10 to -25°C |
| Stability (Bulk) | Stable at 25 ± 2 °C for 3 weeks. Approximately 2% decomposition after 4 weeks. |
| Stability (Solution) | As a 6 mg/mL 50% aqueous ethanol (B145695) solution at room temperature (25 ± 2 °C), it is stable for at least 26 hours. |
(Data sourced from PubChem and commercial suppliers)[3]
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for handling cytotoxic waste.[2][4][5][6]
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound.[7] This includes:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable, fluid-resistant gown.
-
Safety goggles or a face shield.
-
A respirator if there is a risk of aerosolization.
-
2. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., vials, pipette tips, gloves, gowns, and other disposable materials) must be segregated into a dedicated, clearly labeled, puncture-proof cytotoxic waste container.[2][6] These containers are typically color-coded purple or have purple lids.
-
Liquid Waste:
-
Unused or expired solutions of this compound should not be poured down the drain.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
For diluted solutions, consult your institution's environmental health and safety (EHS) office for specific guidance on neutralization or disposal.
-
-
Sharps: All sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated cytotoxic sharps container.[2][5]
3. Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable decontamination solution, such as a high-pH cleaning agent or a solution of sodium hypochlorite, followed by a rinsing agent like sterile water. Follow your institution's validated procedures.
4. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste contractor.[2]
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[2]
-
Ensure all waste containers are securely sealed and properly labeled according to regulatory requirements before collection.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Decision tree for the segregation and disposal of this compound contaminated waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. This compound | C57H89N7O15 | CID 122651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. echemi.com [echemi.com]
Navigating the Handling of Didemnin B: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Didemnin (B1252692) B, a potent cyclic depsipeptide originally isolated from the marine tunicate Trididemnum solidum, has garnered significant interest in the scientific community for its pronounced antiviral, immunosuppressive, and antitumor activities.[1][2] Its mechanism of action primarily involves the inhibition of protein synthesis through its interaction with eukaryotic elongation factor 1A (eEF1A).[3][4][5] However, its high cytotoxicity necessitates stringent safety protocols and meticulous handling procedures in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of Didemnin B in research and development.
Essential Safety Information
This compound is a highly toxic compound and should be handled with extreme caution. The following personal protective equipment (PPE) is mandatory when working with this substance.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face shield.[6][7] | Protects the eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powdered form or creating solutions. A full-face respirator should be used if exposure limits are exceeded.[6][7] | Prevents inhalation of the powdered compound or aerosols. |
| Lab Coat | A disposable, back-closing, solid-front gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Toxicity Data
Understanding the toxicity of this compound is paramount for risk assessment. The following table summarizes key toxicity data.
| Metric | Species | Route of Administration | Value |
| LD50 | Rat | Intravenous | 860 µg/kg[8] |
| LD50 | Mouse | Intravenous | 1530 µg/kg[8] |
| LD50 | Dog | Intravenous | 418 µg/kg[8] |
| IC50 | Murine L1210 Leukemia Cells | In Vitro | 1.1 ng/mL[9][10] |
Operational Plan: From Receipt to Experimentation
A clear and systematic operational plan is essential for the safe and efficient handling of this compound.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the package is compromised, do not open it and follow institutional protocols for hazardous material incidents.
-
Storage: Store this compound in a designated, locked, and clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] Recommended storage temperature is typically -20°C for long-term stability.[11]
Preparation of Stock Solutions
Solubility: this compound exhibits poor solubility in water but is soluble in organic solvents.[8]
| Solvent | Solubility |
| Water | < 0.1 mg/mL |
| Methanol | > 100 mg/mL |
| Chloroform | > 100 mg/mL |
| DMSO | > 100 mg/mL |
| Ethanol | > 100 mg/mL |
| Acetonitrile | 1 mg/mL[9] |
Protocol for Reconstituting this compound:
-
Preparation: All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to protect both the user and the product.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. DMSO is a common choice for in vitro studies.[11]
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Experimental Protocols: Methodological Overview
The following provides a general framework for common experimental applications of this compound. Specific concentrations and incubation times should be optimized for each cell line and experimental design.
In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, assess the desired endpoint, such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., caspase activity assay or Annexin V staining), or protein synthesis inhibition (e.g., puromycin (B1679871) incorporation assay).
In Vivo Animal Studies
-
Dosing: this compound has been administered in vivo through various routes, including intraperitoneal and intravenous injections. Doses used in murine models have ranged from 0.05 to 0.3 mg/kg.[9][10][12]
-
Vehicle: Due to its poor aqueous solubility, this compound is often formulated in a vehicle containing solvents such as ethanol, Cremophor EL, or DMSO, further diluted in saline or PBS.[11][13]
-
Animal Handling: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare. Cages of animals treated with this compound should be clearly labeled.
-
Waste Management: Animal bedding and carcasses from treated animals should be handled as cytotoxic waste.[14]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and cell culture waste, must be segregated as cytotoxic chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Solid Waste: Collect all contaminated solid waste in a designated, puncture-proof, and leak-proof container lined with a chemotherapy waste bag.
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Final Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program, typically via high-temperature incineration.[15][16][17][18]
Visualizing Workflows and Pathways
To further clarify the operational and biological context of working with this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Mechanism of action of this compound.
By adhering to these safety guidelines and operational procedures, researchers can mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment while advancing critical scientific research.
References
- 1. Item - The effect of this compound on RT-eEF1A interaction in vitro and viral RTCs in cells. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Didemnin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]
- 5. Mechanism of protein synthesis inhibition by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. echemi.com [echemi.com]
- 8. This compound | C57H89N7O15 | CID 122651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - Applications - CAT N°: 34063 [bertin-bioreagent.com]
- 11. This compound | Antiviral | TargetMol [targetmol.com]
- 12. In vivo effect of this compound on two tumors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nems.nih.gov [nems.nih.gov]
- 16. orf.od.nih.gov [orf.od.nih.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. flinnsci.com [flinnsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
